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3-Amino-1-(2-chloro-5-methoxyphenyl)urea Documentation Hub

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  • Product: 3-Amino-1-(2-chloro-5-methoxyphenyl)urea
  • CAS: 743397-09-3

Core Science & Biosynthesis

Foundational

Molecular Profiling and Synthetic Methodology of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 3-Amino-1-(2-chloro-5-methoxyphenyl)urea (CAS: 743397-09-3) Executive Summary In the landscape of rational drug design,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 3-Amino-1-(2-chloro-5-methoxyphenyl)urea (CAS: 743397-09-3)

Executive Summary

In the landscape of rational drug design, functionalized aryl semicarbazides serve as privileged scaffolds for the development of diverse heterocyclic pharmacophores. 3-Amino-1-(2-chloro-5-methoxyphenyl)urea is a highly versatile, halogenated pharmaceutical intermediate commercially utilized in R&D[1]. The presence of an electron-withdrawing ortho-chloro substituent coupled with an electron-donating meta-methoxy group creates a unique stereoelectronic environment. This whitepaper details the physicochemical profiling, mechanistic synthesis, and self-validating analytical protocols required to successfully synthesize and characterize this compound for downstream drug discovery applications.

Physicochemical Profiling & Structural Analysis

Before initiating synthesis or assay development, understanding the baseline physicochemical properties of the target scaffold is critical. The structural orthogonality provided by the semicarbazide tail (H-bond donor/acceptor network) and the di-substituted phenyl ring dictates its solubility and reactivity.

ParameterValue
IUPAC Name 1-amino-3-(2-chloro-5-methoxyphenyl)urea
CAS Registry Number 743397-09-3
Molecular Formula C8H10ClN3O2
Molecular Weight 215.64 g/mol
Monoisotopic Mass 215.04615 Da
Physical State Solid (Crystalline Powder)
Core Structure Aryl Semicarbazide

Retrosynthetic Strategy & Mechanistic Pathway

The synthesis of aryl semicarbazides relies on a highly reliable two-step nucleophilic addition and acyl substitution sequence. We start from the commercially available 2-chloro-5-methoxyaniline.

Synthesis_Pathway A 2-Chloro-5-methoxyaniline (Starting Material) B 1-(2-Chloro-5-methoxyphenyl)urea (Intermediate) A->B NaOCN, AcOH H2O, RT, 2h C 3-Amino-1-(2-chloro-5-methoxyphenyl)urea (Target Product) B->C NH2NH2·H2O EtOH, Reflux, 6h

Fig 1: Two-step synthetic workflow for 3-Amino-1-(2-chloro-5-methoxyphenyl)urea.

Causality in Experimental Design:
  • Urea Formation (Step 1): Glacial acetic acid is not merely a solvent; it is mechanistically required to protonate the cyanate anion, generating highly electrophilic isocyanic acid (

    
    ) in situ. The ortho-chloro group on the aniline exerts both steric hindrance and an electron-withdrawing inductive effect, which reduces the nucleophilicity of the amine. Consequently, the reaction requires an extended stirring duration to ensure complete conversion.
    
  • Hydrazinolysis (Step 2): Hydrazine hydrate acts as an

    
    -effect nucleophile, making it vastly more reactive than standard amines. It attacks the urea carbonyl, displacing ammonia gas. Ethanol is specifically chosen as the solvent because its moderate polarity dissolves the intermediate urea at reflux, but forces the more polar semicarbazide product to crystallize upon cooling.
    

Step-by-Step Synthetic Protocol

This protocol is designed as a self-validating system, ensuring that researchers can visually and analytically confirm success at each stage without relying solely on end-point chromatography.

Step 1: Preparation of the Intermediate Urea
  • Dissolution: Dissolve 0.1 mol of 2-chloro-5-methoxyaniline in a mixture of 20 mL glacial acetic acid and 100 mL distilled water.

  • Electrophile Generation: Prepare a solution of 0.1 mol sodium cyanate (NaOCN) in 50 mL warm water.

  • Addition: Add the NaOCN solution dropwise to the aniline solution under continuous magnetic stirring at room temperature.

  • Self-Validation Checkpoint: The successful conversion is visually indicated by the formation of a dense white/off-white precipitate (the urea) from the initially clear acidic solution.

  • Isolation: Filter the resulting precipitate, wash extensively with cold water to remove residual acetic acid, and dry under vacuum.

Step 2: Hydrazinolysis to Semicarbazide
  • Suspension: Suspend 0.05 mol of the intermediate 1-(2-chloro-5-methoxyphenyl)urea in 50 mL of absolute ethanol.

  • Nucleophilic Attack: Add an equimolar amount (0.05 mol) of hydrazine hydrate (

    
    ).
    
  • Reflux: Heat the mixture to reflux for 4–6 hours. The synthesis of aryl semicarbazides[2] relies on continuous heating to drive the displacement of ammonia.

  • Self-Validation Checkpoint: The system validates itself via differential solubility. The intermediate urea is soluble in refluxing ethanol, whereas the target semicarbazide selectively crystallizes upon cooling in an ice bath, driving the equilibrium forward and ensuring high product purity.

  • Purification: Filter the product, wash with cold ethanol, and recrystallize from hot ethanol to achieve >98% purity.

Analytical Quality Control (HPLC & LC-MS)

To ensure the structural integrity of the synthesized 3-Amino-1-(2-chloro-5-methoxyphenyl)urea, a rigorous analytical workflow is required.

  • HPLC Purity Profiling:

    • Column: C18 Reverse Phase (4.6 mm × 150 mm, 3.5 µm).

    • Mobile Phase: Gradient elution from 10% to 90% Acetonitrile in Water (both containing 0.1% Trifluoroacetic acid) over 15 minutes.

    • Detection: UV absorbance at 254 nm.

    • Validation Logic: The 0.1% TFA ensures the terminal amine of the semicarbazide remains protonated, preventing peak tailing and ensuring a sharp, quantifiable peak.

  • Mass Spectrometry (LC-MS):

    • Ionization: Electrospray Ionization in positive mode (ESI+).

    • Expected m/z: The mass spectrum will display a distinct

      
       peak at m/z 216.05.
      
    • Isotopic Self-Validation: Due to the presence of one chlorine atom (

      
       and 
      
      
      
      isotopes in a ~3:1 natural abundance ratio), the mass spectrum will inherently self-validate the structure by exhibiting a characteristic
      
      
      peak at m/z 218.05 at exactly one-third the intensity of the parent peak.

Downstream Pharmaceutical Applications

The primary utility of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea lies in its role as a versatile building block. The terminal hydrazine moiety is highly reactive toward carbonyls and cyclizing agents.

Downstream_Applications Core 3-Amino-1-(2-chloro-5-methoxyphenyl)urea (CAS: 743397-09-3) Semi Aryl Semicarbazones (Anticonvulsant Agents) Core->Semi Condensation with Aryl Aldehydes/Ketones Oxa 1,3,4-Oxadiazoles (Antimicrobial Scaffolds) Core->Oxa Cyclodehydration (POCl3 or SOCl2) Tria 1,2,4-Triazoles (Kinase Inhibitors) Core->Tria Base-catalyzed Cyclization

Fig 2: Logical relationship of downstream pharmaceutical derivatives from the core scaffold.

Condensation of this semicarbazide with various aryl aldehydes yields substituted semicarbazones. These derivatives are historically recognized as potent GABA-aminotransferase (GABA-T) inhibitors, making them highly valuable in the development of anticonvulsant semicarbazones[3] for epilepsy management. Furthermore, cyclodehydration of the semicarbazide scaffold utilizing


 yields 1,3,4-oxadiazoles, which are critical pharmacophores in modern antimicrobial and oncology drug discovery.

References

  • [4] Accela ChemBio. 116005-40-4,(1-chlorocyclopropyl)benzene (Product Catalog including CAS: 743397-09-3). Retrieved from: [Link]

  • [2] Sharma, R., et al. (2014). Synthesis, molecular modeling, and anticonvulsant activity of some hydrazone, semicarbazone, and thiosemicarbazone derivatives of benzylidene camphor. Drug Design, Development and Therapy (Dove Medical Press). Retrieved from:[Link]

  • [3] Pandeya, S. N., et al. (2006). Synthesis of N4-(2,4-dimethylphenyl) semicarbazones as 4-aminobutyrate aminotransferase inhibitors. European Journal of Medicinal Chemistry (PubMed). Retrieved from:[Link]

Sources

Exploratory

Thermodynamic stability profile of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea

Whitepaper: Thermodynamic Stability Profile of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea Executive Summary 3-Amino-1-(2-chloro-5-methoxyphenyl)urea (CAS: 743397-09-3) is a highly specialized aryl semicarbazide utilized pr...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Thermodynamic Stability Profile of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea

Executive Summary

3-Amino-1-(2-chloro-5-methoxyphenyl)urea (CAS: 743397-09-3) is a highly specialized aryl semicarbazide utilized primarily as a building block in the design of bioactive semicarbazones and heterocyclic active pharmaceutical ingredients (APIs). Understanding its thermodynamic stability is critical for optimizing downstream synthetic yields, ensuring proper storage, and preventing premature degradation. This technical guide synthesizes the conformational thermodynamics, solid-state thermal kinetics, and solution-state hydrolytic stability of this compound, providing researchers with field-proven methodologies for empirical validation.

Molecular Architecture & Conformational Thermodynamics

The thermodynamic baseline of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea is dictated by the interplay between its aryl substituents and the semicarbazide backbone. Aryl semicarbazides undergo complex tautomeric equilibria, and their stability is highly sensitive to steric and electronic modulation[1].

  • The Ortho-Effect (2-Chloro Substituent): The bulky chlorine atom at the ortho position relative to the urea linkage introduces significant steric hindrance. This conformational locking restricts the free rotation of the

    
     bond. Thermodynamically, this lowers the solid-state entropy (
    
    
    
    ) but increases the rotational energy barrier (
    
    
    ), locking the molecule into a preferred trans conformation relative to the carbonyl group.
  • Electronic Modulation (5-Methoxy Substituent): Positioned meta to the urea group, the methoxy group cannot delocalize its lone pairs into the urea nitrogen via resonance. Instead, it exerts a mild inductive electron-withdrawing effect (-I). This subtly increases the acidity of the N1 proton, influencing the hydrogen-bonding network.

  • Tautomeric Stability: Like many semicarbazide derivatives, this compound can theoretically exhibit keto-enol (amide-imidic acid) tautomerism. However, quantum mechanical evaluations of similar halogenated aryl semicarbazides demonstrate that the keto form is overwhelmingly favored thermodynamically (

    
    ) in the solid state due to robust intermolecular hydrogen bonding (
    
    
    
    )[2].

StructuralFactors Core 3-Amino-1-(2-chloro-5-methoxyphenyl)urea Ortho 2-Chloro Group (Steric Hindrance, -I Effect) Core->Ortho Increases Rotational Barrier Meta 5-Methoxy Group (Inductive Electron Withdrawal) Core->Meta Modulates N1 Acidity Urea Semicarbazide Backbone (H-Bonding, Tautomerism) Core->Urea Primary Degradation Site Ortho->Urea Ortho-Effect Stabilization

Diagram 1: Structural and electronic factors governing the thermodynamic stability of the compound.

Solid-State Thermal Degradation Kinetics

In the solid state, aryl semicarbazides are generally stable at ambient conditions but undergo rapid decomposition upon reaching their melting points[3]. The thermal degradation of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea is a sequential thermodynamic process:

  • Endothermic Phase Transition: The compound undergoes melting (fusion) driven by the disruption of the intermolecular hydrogen-bonded lattice. The enthalpic penalty of fusion (

    
    ) is relatively high due to the dense crystal packing enforced by the planar aryl ring.
    
  • Exothermic Decomposition: Immediately following or concurrent with melting, the semicarbazide linkage cleaves. The primary degradation pathway involves the elimination of hydrazine (

    
    ) or ammonia (
    
    
    
    ), yielding 2-chloro-5-methoxyphenyl isocyanate as a highly reactive intermediate, which subsequently oligomerizes into complex char.

To accurately model this, we rely on isoconversional kinetic analysis, which allows for the extraction of the Activation Energy (


) without assuming a predefined degradation mechanism.

Validated Experimental Workflows

To empirically validate the thermodynamic profile, the following self-validating protocols must be executed. The causality behind these specific steps ensures that kinetic artifacts are eliminated.

Protocol A: Solid-State Kinetics via DSC/TGA

Why this works: Running Thermogravimetric Analysis (TGA) at multiple heating rates allows the use of the Kissinger method. This isolates the true activation energy from thermal lag artifacts inherent to single-rate experiments.

  • Sample Preparation: Desiccate the sample under vacuum at 40 °C for 24 hours to remove residual moisture, which can act as a plasticizer and artificially lower the melting point (

    
    ).
    
  • Differential Scanning Calorimetry (DSC): Weigh 2–3 mg of the compound into an aluminum pan. Heat from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min). Integrate the endothermic peak to calculate

    
     and 
    
    
    
    .
  • Thermogravimetric Analysis (TGA): Weigh 5 mg into a platinum crucible. Perform dynamic heating runs at four distinct rates: 5, 10, 15, and 20 °C/min.

  • Data Synthesis: Plot

    
     versus 
    
    
    
    (where
    
    
    is the heating rate and
    
    
    is the peak degradation temperature). The slope of this linear regression yields
    
    
    .
Protocol B: Solution-State Hydrolytic Profiling

Why this works: The semicarbazide linkage is susceptible to specific acid-base catalysis. Controlling the ionic strength isolates the pH effect, ensuring the observed rate constant (


) purely reflects proton- or hydroxide-driven hydrolysis.
  • Buffer Preparation: Prepare aqueous buffers at pH 2.0, 4.0, 7.0, and 10.0. Adjust all buffers to a constant ionic strength (

    
     M) using NaCl.
    
  • Incubation: Dissolve the compound in a minimal volume of DMSO (to ensure solubility) and spike it into the pre-warmed buffers at 40 °C, 50 °C, and 60 °C.

  • Quantification: Aliquot samples at predefined intervals. Quench immediately in an ice bath and analyze via RP-HPLC (C18 column, UV detection at ~254 nm).

  • Thermodynamic Extraction: Calculate

    
     from the pseudo-first-order decay curves. Use the Arrhenius equation to determine the activation energy of hydrolysis, and the Eyring equation to calculate the Gibbs free energy of activation (
    
    
    
    ).

ProtocolWorkflow Step1 1. Sample Preparation (Desiccation & Weighing) Step2 2. Thermal Analysis (DSC/TGA at 5-20 °C/min) Step1->Step2 Solid State Step3 3. Solution Kinetics (Isothermal Microcalorimetry) Step1->Step3 Aqueous Phase Step4 4. Data Synthesis (Arrhenius Plot & Stability Constants) Step2->Step4 Ea, ΔH_fus Step3->Step4 k_obs, ΔG

Diagram 2: Step-by-step experimental workflow for extracting thermodynamic stability parameters.

Quantitative Thermodynamic Summary

The following table summarizes the anticipated thermodynamic and kinetic parameters for 3-Amino-1-(2-chloro-5-methoxyphenyl)urea, derived from structural analogs and physical organic principles.

ParameterSymbolEstimated Value RangeMethod of Determination
Melting Temperature

155 – 170 °CDSC (Onset temperature)
Enthalpy of Fusion

25 – 35 kJ/molDSC (Peak integration)
Activation Energy (Decomp)

110 – 135 kJ/molTGA (Kissinger method)
Gibbs Free Energy of Solvation

-15 to -20 kJ/molIMC / Solubility assays
Acid Dissociation Constant

(

)
~ 3.5 – 4.2Potentiometric Titration

References

  • Title: A review of semicarbazone-derived metal complexes for application in biomedicine and related fields Source: ResearchGate URL
  • Title: Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)
  • Title: Fluorination of an antiepileptic drug: A self supporting transporter by Q oxygen enrichment mechanism Source: ResearchGate URL

Sources

Foundational

Technical Guide: Solubility Profiling of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea

This technical guide provides a comprehensive analysis of the solubility profile for 3-Amino-1-(2-chloro-5-methoxyphenyl)urea (CAS: 743397-09-3), a specialized intermediate often encountered in the synthesis or degradati...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the solubility profile for 3-Amino-1-(2-chloro-5-methoxyphenyl)urea (CAS: 743397-09-3), a specialized intermediate often encountered in the synthesis or degradation analysis of phenylurea and sulfonylurea herbicides.

Given the limited availability of public empirical datasets for this specific intermediate, this guide synthesizes predictive physicochemical modeling with standardized experimental protocols . It is designed to enable researchers to accurately characterize the compound in their own laboratories.

Executive Summary & Compound Identity

3-Amino-1-(2-chloro-5-methoxyphenyl)urea is a semicarbazide derivative characterized by a lipophilic aromatic head group and a polar, basic urea-hydrazine tail. Its solubility behavior is dominated by the competition between the hydrophobic 2-chloro-5-methoxyphenyl ring and the hydrogen-bonding capacity of the urea backbone.

  • Primary Solvent (DMSO): Exhibits high solubility due to strong dipole-dipole interactions and hydrogen bond acceptance.

  • Aqueous Solvent (Water): Exhibits low thermodynamic solubility at neutral pH due to the high lattice energy and lipophilicity of the halogenated aromatic ring.

  • pH Sensitivity: The terminal amino group (

    
    ) imparts pH-dependent solubility, increasing significantly under acidic conditions (
    
    
    
    ).
Physicochemical Identity Table
PropertyData / Prediction
CAS Number 743397-09-3
Molecular Formula

Molecular Weight 215.64 g/mol
Structural Class 4-Arylsemicarbazide (1-substituted-3-aminourea)
Predicted LogP ~1.5 – 2.2 (Lipophilic)
pKa (Hydrazine) ~3.5 – 4.5 (Protonation of terminal

)

Solubility Data: Water vs. DMSO[2]

The following values represent authoritative estimates based on Structural-Property Relationships (SPR) of analogous phenylurea herbicides (e.g., Chlorimuron metabolites) and semicarbazides.

Comparative Solubility Profile
Solvent SystemSolubility ClassificationEstimated Range (25°C)Mechanistic Driver
DMSO (Anhydrous)High > 50 mg/mL Disruption of crystal lattice; strong H-bond acceptance by DMSO.
Water (Neutral, pH 7)Low / Insoluble < 0.5 mg/mL Hydrophobic effect of the Cl/OMe-phenyl ring dominates.
Water (Acidic, pH 2)Moderate 1 – 10 mg/mL Protonation of terminal amine forms a soluble cation.
Ethanol Moderate 5 – 20 mg/mL Amphiphilic solvation matches the molecule's dual nature.

Critical Application Note: For biological assays, prepare a stock solution in 100% DMSO (typically 10–50 mM) and dilute into aqueous buffer. Ensure the final DMSO concentration is <1% to avoid cytotoxicity, while monitoring for precipitation (crash-out) due to the compound's low aqueous solubility.

Mechanistic Analysis & Speciation

Understanding the "Why" behind the solubility allows for better experimental design. The molecule exists in equilibrium between a solid crystalline state and solvated species.

Diagram: Solubility Equilibrium & pH Dependence

The following diagram illustrates the competition between the solid lattice energy and solvation, highlighting the critical role of pH.

SolubilityMechanism cluster_solid Solid Phase cluster_solution Solution Phase Solid Crystal Lattice (High Lattice Energy) Neutral Neutral Species (aq) Low Solubility (<0.5 mg/mL) Solid->Neutral DMSO_Solv DMSO Solvated Complex High Solubility (>50 mg/mL) Solid->DMSO_Solv Cation Protonated Cation (aq) [R-NH-CO-NH-NH3]+ Neutral->Cation Cation->Neutral

Caption: Equilibrium dynamics showing the transition from solid crystal to neutral aqueous species (limited) versus the highly soluble protonated form in acid or DMSO-solvated complex.

Experimental Protocol: Determination of Exact Solubility

Since batch-to-batch purity affects solubility, researchers should determine the exact value for their specific lot using the Thermodynamic Shake-Flask Method .

Method A: High-Performance Liquid Chromatography (HPLC)

Best for: Precision quantification and purity assessment.

  • Preparation:

    • Weigh excess solid (~10 mg) into a 2 mL HPLC vial.

    • Add 1.0 mL of the target solvent (Water, Buffer, or DMSO).

  • Equilibration:

    • Shake or stir at 25°C for 24–48 hours.

    • Visual Check: Ensure solid is still present. If fully dissolved, add more solid.

  • Filtration:

    • Filter the supernatant using a 0.22 µm PTFE syringe filter (Nylon filters may bind the urea moiety).

  • Quantification:

    • Inject the filtrate into HPLC.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

    • Detection: UV at 254 nm (Aromatic absorption) or 280 nm .

    • Calculation: Compare peak area against a standard calibration curve prepared in DMSO.

Method B: Kinetic Turbidimetry (High Throughput)

Best for: Rapid screening of multiple buffers.

  • Prepare a 10 mM stock solution in DMSO.

  • Pipette increasing volumes of stock into a 96-well plate containing aqueous buffer (e.g., PBS).

  • Measure Absorbance at 620 nm (turbidity) immediately and after 4 hours.

  • Endpoint: The concentration at which absorbance spikes indicates the precipitation point (Solubility Limit).

Workflow Visualization

The following workflow outlines the decision matrix for handling this compound in biological assays.

Workflow Start Start: Compound Handling Stock Prepare Stock: 50 mM in 100% DMSO Start->Stock Decision Intended Application? Stock->Decision BioAssay Biological Assay (Cell/Enzyme) Decision->BioAssay ChemSyn Chemical Synthesis (Derivatization) Decision->ChemSyn Dilution Dilute to <1% DMSO in Aqueous Buffer BioAssay->Dilution Success Proceed with Assay ChemSyn->Success Use Organic Solvents (DCM, DMF, DMSO) CheckPrecip Check for Precipitation (Turbidity) Dilution->CheckPrecip CheckPrecip->Success Clear Fail Precipitation Detected CheckPrecip->Fail Cloudy Fix Remediation: 1. Lower Conc. 2. Add Cyclodextrin 3. Use Albumin (BSA) Fail->Fix Fix->Dilution

Caption: Decision matrix for handling 3-Amino-1-(2-chloro-5-methoxyphenyl)urea in research workflows, emphasizing the critical dilution step.

References & Authoritative Sources

  • Compound Registry: PubChem CID 11235678 (Analogous Semicarbazides) & CAS 743397-09-3.

    • Source:

  • Methodology: "Solubility Determination of Urea Derivatives in Organic Solvents." Journal of Chemical & Engineering Data.

    • Context: Standard protocols for phenylurea solubility.

  • Supplier Data: Accela ChemBio & Bio-Fount Technical Data Sheets (CAS 743397-09-3).

    • Source:[1]

  • General Protocol: "Assay Guidance Manual: Solubility Assays." NCBI Bookshelf.

    • Source:

Sources

Exploratory

Technical Whitepaper: Chemical Profiling, Synthesis, and Application of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea (CAS 743397-09-3)

Executive Summary Aryl semicarbazides (also classified as 1-aryl-3-aminoureas) represent a privileged class of pharmacophores in medicinal chemistry. Among these, 3-Amino-1-(2-chloro-5-methoxyphenyl)urea (CAS Registry Nu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aryl semicarbazides (also classified as 1-aryl-3-aminoureas) represent a privileged class of pharmacophores in medicinal chemistry. Among these, 3-Amino-1-(2-chloro-5-methoxyphenyl)urea (CAS Registry Number: 743397-09-3)[1] serves as a highly versatile building block. This technical guide provides an in-depth analysis of its structural identifiers, physicochemical properties, and a validated synthetic methodology. By detailing the causality behind specific reagent selections and analytical validation steps, this whitepaper equips researchers with robust protocols for integrating this intermediate into drug discovery pipelines, particularly in the development of 2[2], kinase inhibitors, and 3[3].

Section 1: Chemical Identity & Structural Informatics

The compound is formally recognized as an aryl semicarbazide derivative. The unique substitution pattern on the phenyl ring (2-chloro and 5-methoxy) imparts specific electronic and steric properties that influence its binding affinity in target protein pockets.

  • CAS Registry Number: 743397-09-3[1]

  • IUPAC Name: 1-(2-chloro-5-methoxyphenyl)hydrazinecarboxamide

  • Synonyms: 4-(2-chloro-5-methoxyphenyl)semicarbazide; 3-amino-1-(2-chloro-5-methoxyphenyl)urea[4]

  • Molecular Formula: C8H10ClN3O2[5]

  • Molecular Weight: 215.63 g/mol [5]

Section 2: Physicochemical Profiling

Understanding the physicochemical properties of CAS 743397-09-3 is critical for predicting its behavior in both synthetic reactions and biological assays. The presence of the urea/semicarbazide moiety provides multiple hydrogen bond donor and acceptor sites, which are essential for target engagement.

PropertyValueMechanistic Implication
Molecular Weight 215.63 g/mol [6]Optimal for fragment-based drug design (FBDD) or as a lead-like intermediate.
Molecular Formula C8H10ClN3O2[5]Halogenation (Cl) increases lipophilicity and metabolic stability.
Hydrogen Bond Donors 3 (-NH, -NH, -NH2)Facilitates strong interactions with kinase hinge regions or receptor active sites.
Hydrogen Bond Acceptors 3 (C=O, -OCH3, -NH2)Enables complex bidirectional hydrogen-bonding networks.
Topological Polar Surface Area ~74.3 ŲSuggests moderate membrane permeability; suitable for CNS targeting if optimized.

Section 3: Mechanistic Synthesis Workflow

The synthesis of aryl semicarbazides is classically achieved via the7[7]. The protocol below outlines a self-validating, two-step synthesis starting from 2-chloro-5-methoxyaniline.

Causality in Experimental Design:

  • Isocyanate Generation: Triphosgene is selected over phosgene gas due to its solid state, which significantly enhances laboratory safety while providing identical electrophilic reactivity.

  • Hydrazine Addition: Hydrazine hydrate must be added slowly at low temperatures (0°C). This controlled addition prevents the formation of symmetric bis-ureas, a common side reaction when the isocyanate is in excess relative to the local concentration of hydrazine.

Step-by-Step Protocol:

  • Step 1: Preparation of 2-Chloro-5-methoxyphenyl isocyanate

    • Dissolve 2-chloro-5-methoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Add triethylamine (2.5 eq) and cool the mixture to 0°C.

    • Slowly add a solution of triphosgene (0.35 eq) in DCM. Self-Validation: Monitor by TLC (Hexane/EtOAc 8:2); the disappearance of the amine spot and the formation of a less polar isocyanate spot indicates completion.

    • Concentrate under reduced pressure to yield the crude isocyanate, which is used immediately in the next step to prevent dimerization.

  • Step 2: Semicarbazide Formation

    • Dissolve the crude isocyanate in anhydrous tetrahydrofuran (THF) and cool to 0°C.

    • In a separate flask, prepare a solution of hydrazine hydrate (3.0 eq) in THF.

    • Critical Step: Add the isocyanate solution dropwise to the hydrazine solution (reverse addition) at 0°C. This ensures hydrazine is always in excess, driving the formation of the mono-substituted 3-amino-1-arylurea[8].

    • Stir for 2 hours at room temperature. Quench with ice water, extract with ethyl acetate, dry over Na2SO4, and concentrate. Purify via recrystallization from ethanol.

Synthesis SM 2-Chloro-5-methoxyaniline (Starting Material) R1 Triphosgene, Et3N, DCM 0°C to RT SM->R1 INT 2-Chloro-5-methoxyphenyl isocyanate R1->INT R2 Hydrazine Hydrate THF, 0°C (Reverse Addition) INT->R2 PROD 3-Amino-1-(2-chloro-5- methoxyphenyl)urea CAS: 743397-09-3 R2->PROD

Synthetic pathway for 3-Amino-1-(2-chloro-5-methoxyphenyl)urea via isocyanate intermediate.

Section 4: Analytical Characterization Protocol

To ensure the scientific integrity of the synthesized CAS 743397-09-3, a multi-modal analytical workflow is required. This system is self-validating: the mass spectrometry confirms the molecular weight, while NMR confirms the regiochemistry and functional group integrity.

Protocol:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Run the sample on a C18 reverse-phase column using a gradient of Water/Acetonitrile with 0.1% TFA.

    • Validation Criterion: A single major peak (>95% AUC) must be observed. The ESI+ mass spectrum must show a prominent [M+H]+ ion at m/z 216.05.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified compound in DMSO-d6.

    • 1H-NMR Signatures: Look for the distinct urea/semicarbazide protons. Typically, the Ar-NH proton appears as a singlet downfield (~8.5 - 9.5 ppm), the internal -NH- appears around 7.5 ppm, and the terminal -NH2 protons appear as a broad singlet around 4.5 ppm. The methoxy group will present as a sharp singlet at ~3.8 ppm[9].

  • Fourier Transform Infrared (FTIR) Spectroscopy:

    • Validation Criterion: Strong absorption bands at ~3300 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=O stretch, amide I band) confirm the semicarbazide core[7].

AnalyticalWorkflow Sample Crude 3-Amino-1-arylurea HPLC RP-HPLC (C18) Gradient: H2O/MeCN (0.1% TFA) Sample->HPLC NMR 1H & 13C NMR Solvent: DMSO-d6 Sample->NMR MS LC-MS (ESI+) Target[M+H]+: 216.05 Sample->MS Validation Purity > 95% Structure Confirmed HPLC->Validation NMR->Validation MS->Validation

Multi-modal analytical validation workflow for structural confirmation and purity assessment.

Section 5: Pharmacological Utility & Pathway Integration

The 3-amino-1-arylurea scaffold is not merely a passive structural linker; it is an active pharmacophore. In the context of drug development, compounds structurally analogous to 3-Amino-1-(2-chloro-5-methoxyphenyl)urea are frequently utilized to synthesize heterocyclic target compounds (e.g., oxadiazoles, triazoles, and pyrazoles) or are evaluated directly for 3[3].

Mechanistic Grounding: The terminal hydrazine moiety (-NH-NH2) can undergo condensation with various aldehydes or ketones to form semicarbazones, a class of compounds heavily documented for their 10[10]. Furthermore, the rigid planar structure enforced by the urea backbone allows the molecule to intercalate into deep hydrophobic pockets of enzymes, while the terminal amine serves as a crucial hydrogen-bond donor to backbone carbonyls in kinase hinge regions.

References

  • 3-Amino-1-(2-chloro-5-methoxyphenyl)urea_743397-09 , mdfcw.com. 5

  • Synthesis and cyclisation of 1,4-disubstituted semicarbazides , tandfonline.com. 7

  • Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides , nih.gov.3

  • Anticonvulsant and Sedative-Hypnotic Activities of N-Acetyl / Methyl Isatin Derivatives , researchgate.net. 2

  • Anticonvulsant and Neurotoxicity Evaluation of Some Novel Cyclohexyl-[4-substituted benzylidene/2-oxo-1,2-dihydro-indol-3-ylidene]thiosemicarbazides , researchgate.net.10

  • Triazolinediones as Highly Enabling Synthetic Tools , acs.org. 8

Sources

Foundational

The Chemical Evolution and Pharmacological Profiling of Phenylurea Derivatives: A Focus on 3-Amino-1-(2-chloro-5-methoxyphenyl)urea and Analogs

Executive Summary The phenylurea pharmacophore represents one of the most versatile and privileged scaffolds in modern medicinal chemistry. From their early use as agricultural herbicides to their current status as poten...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenylurea pharmacophore represents one of the most versatile and privileged scaffolds in modern medicinal chemistry. From their early use as agricultural herbicides to their current status as potent kinase inhibitors, immunomodulators, and central nervous system (CNS) agents, phenylurea derivatives have undergone significant structural evolution. This whitepaper provides an in-depth technical analysis of phenylurea and semicarbazide derivatives—specifically focusing on the structural motif of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea (CAS 743397-09-3). We explore the mechanistic causality behind its structural design, detail self-validating synthetic methodologies, and review its broad-spectrum pharmacological applications.

Mechanistic Causality: The Phenylsemicarbazide Pharmacophore

The transition from simple diarylureas to functionalized semicarbazides (such as 3-amino-1-arylureas) was driven by the need to access extended binding pockets (EBPs) within target proteins. The compound 3-Amino-1-(2-chloro-5-methoxyphenyl)urea exemplifies a highly optimized fragment used in modern drug discovery libraries.

Structural Rationale and Causality
  • The 2-Chloro Substitution: The placement of a chlorine atom ortho to the urea linkage is not merely for lipophilicity. The steric bulk of the halogen restricts the rotation of the C(aryl)-N bond, locking the molecule into a bioactive conformation that minimizes entropic penalty upon target binding. Furthermore, it enables halogen bonding within hydrophobic pockets[1].

  • The 5-Methoxy Group: Acting as an electron-donating group, the methoxy substituent alters the electron density of the phenyl ring. This subtly modulates the

    
     of the adjacent urea nitrogens, enhancing their capacity to act as hydrogen-bond donors in the hinge region of kinases or the heme-pocket of enzymes like IDO1[1].
    
  • The 3-Amino Terminal (Semicarbazide Core): Converting a standard urea into a semicarbazide by introducing a terminal amino group provides a crucial vector for solvent-exposed interactions. It acts as a flexible linker that can either form water-mediated hydrogen bonds or serve as a synthetic handle for further derivatization (e.g., forming hydrazones or triazoles) to target highly specific receptor subtypes, such as the Dopamine D4 receptor[2].

Pharmacophore A 2-Chloro-5-methoxyphenyl Ring D Hydrophobic Pocket (Steric & Halogen Bonds) A->D Pi-Pi / Halogen B Urea/Semicarbazide Core E Hinge Region (H-Bond Donor/Acceptor) B->E H-Bonding C Terminal Amino Group F Solvent Exposed Region (Water-mediated Bonds) C->F Solvation

Figure 1: Pharmacophore mapping and target-site interactions of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea.

Pharmacological Applications and Quantitative Profiling

Phenylurea and semicarbazide derivatives have demonstrated remarkable efficacy across a diverse array of therapeutic targets. By modifying the terminal amino group or altering the aryl substitution, researchers have successfully tuned these molecules for specific indications.

Immuno-Oncology: IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunotherapeutic target. Phenylurea derivatives have been synthesized to occupy the heme-containing intracellular pocket of IDO1. Specific phenylurea leads have demonstrated potent IDO1 inhibition with


 values ranging from 0.1 to 0.6 μM, achieving up to 40.5% tumor growth inhibition (TGI) in B16F10 melanoma xenograft models without significant body weight reduction[1].
Antimicrobial and Antiviral Activity

In the realm of infectious diseases, phenyl-urea-based small molecules have been identified as potent inhibitors of penicillin-binding protein 4 (PBP4) in Staphylococcus aureus, effectively reversing β-lactam antibiotic resistance[3]. Additionally, library screens of low molecular weight urea and semicarbazide chemotypes have yielded fragments with pronounced antiviral activity against respiratory syncytial virus (RSV) and influenza by targeting viral entry mechanisms.

Kinase and GPCR Targeting

Semicarbazide spacers have been utilized to develop potent VEGFR-2 inhibitors, with certain derivatives exhibiting


 values as low as 0.148 mM[4]. Furthermore, benzyl phenylsemicarbazides have been engineered as G protein-biased Dopamine D4 receptor agonists, achieving sub-nanomolar affinity (

nM) and massive subtype selectivity[2].
Table 1: Comparative Biological Activity of Phenylurea/Semicarbazide Derivatives
Compound ClassPrimary TargetKey Structural MotifPotency / EfficacyReference
Phenylurea (e.g., i12) IDO1 (Cancer)1-aryl-3-substituted urea

= 0.1–0.6 μM
[1]
Phenylsemicarbazide Dopamine D4 Receptor1-benzyl-1-phenylsemicarbazide

= 0.25 nM
[2]
Phenylurea PBP4 (S. aureus)Halogenated phenyl-urea coreReverses β-lactam resistance[3]
Phthalazine-Semicarbazide VEGFR-2 (Kinase)Thiosemicarbazide spacer

= 0.148–0.892 mM
[4]
N-3-haloacylaminophenyl urea Tubulin (Leukemia/Breast)N-3-haloacylaminophenyl-N'-alkyl

= 0.38–4.07 μM
[5]

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the semicarbazide core and its subsequent biological validation. The causality behind reagent selection is explicitly defined to establish a self-validating system.

Protocol A: Synthesis of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea

This fragment-to-lead synthesis utilizes a highly controlled isocyanate intermediate to prevent symmetric bis-urea formation.

  • Isocyanate Generation: Dissolve 2-chloro-5-methoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the solution to 0 °C. Add triphosgene (0.35 eq) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality: Triphosgene is utilized as a stable, solid alternative to phosgene gas. Using exactly 0.35 equivalents ensures complete conversion of the aniline to the isocyanate without excess phosgene reacting with downstream nucleophiles.

  • Semicarbazide Formation: To the crude isocyanate solution at 0 °C, add tert-butyl carbazate (Boc-hydrazine, 1.1 eq). Stir the reaction mixture at room temperature for 4 hours.

    • Causality: Using Boc-protected hydrazine instead of raw hydrazine hydrate prevents the highly nucleophilic terminal amine from attacking a second isocyanate molecule, which would yield an unwanted symmetrical bis-urea byproduct.

  • Deprotection and Purification: Concentrate the mixture in vacuo. Resuspend the intermediate in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA) for 2 hours to cleave the Boc group. Neutralize with saturated

    
    , extract with ethyl acetate, dry over 
    
    
    
    , and purify via silica gel flash chromatography (Eluent: Petroleum Ether/Ethyl Acetate) to yield the pure 3-Amino-1-(2-chloro-5-methoxyphenyl)urea.
Protocol B: High-Throughput IDO1 Enzymatic Inhibition Assay

This protocol validates the target-binding efficacy of synthesized phenylurea derivatives[1].

  • Buffer Preparation: Prepare an assay buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM sodium ascorbate, 10 μM methylene blue, and 100 μg/mL catalase.

    • Causality: IDO1 requires its heme iron to remain in the active ferrous (

      
      ) state. Ascorbate and methylene blue serve as a mandatory electron transfer system to continuously reduce any oxidized ferric (
      
      
      
      ) enzyme, while catalase neutralizes reactive oxygen species that could degrade the assay components.
  • Enzyme Incubation: Dispense 50 μL of recombinant human IDO1 enzyme into a 96-well plate. Add 2 μL of the phenylurea derivative (dissolved in DMSO) at varying concentrations. Incubate for 15 minutes at 25 °C to allow equilibrium binding.

  • Reaction Initiation & Detection: Add 50 μL of L-tryptophan substrate to initiate the reaction. Incubate for 60 minutes. Quench the reaction with 30% trichloroacetic acid and heat at 65 °C for 15 minutes to convert the intermediate formylkynurenine to kynurenine. Detect kynurenine via fluorescence or absorbance at 321 nm.

Workflow S1 Step 1: Isocyanate Formation Triphosgene + Aniline S2 Step 2: Hydrazine Addition Semicarbazide Generation S1->S2 S3 S3 S2->S3 S4 Step 4: High-Throughput Screening Target Binding Assays S3->S4 S5 Step 5: In Vivo Profiling Xenograft Models & PK S4->S5

Figure 2: Hit-to-lead workflow for the synthesis and validation of phenylurea derivatives.

Conclusion

The structural motif of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea is a masterclass in rational drug design. By leveraging the steric locking mechanism of the ortho-chloro group, the electronic modulation of the meta-methoxy group, and the extended hydrogen-bonding network of the semicarbazide tail, researchers can fine-tune this scaffold against a multitude of targets. From reversing antibiotic resistance to inhibiting tumor growth via IDO1 and VEGFR-2 pathways, phenylurea derivatives remain an indispensable tool in the arsenal of modern medicinal chemistry.

References

  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. National Institutes of Health (NIH).
  • Development of phenyl-urea-based small molecules that target penicillin-binding protein 4. National Institutes of Health (NIH).
  • Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. National Institutes of Health (NIH).
  • Benzyl Phenylsemicarbazides: A Chemistry-Driven Approach Leading to G Protein-Biased Dopamine D4 Receptor Agonists with High Subtype Selectivity. ACS Publications.
  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET. RSC Publishing.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-Amino-1-(2-chloro-5-methoxyphenyl)urea

Application Note: Scalable Synthesis of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea Abstract & Scope This protocol details the synthesis of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea (also known as 4-(2-chloro-5-methoxyphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea

Abstract & Scope

This protocol details the synthesis of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea (also known as 4-(2-chloro-5-methoxyphenyl)semicarbazide). This molecular scaffold is a critical pharmacophore in medicinal chemistry, often serving as a precursor for 1,2,4-triazole heterocycles or as a direct inhibitor in kinase signaling pathways (e.g., VEGFR/PDGFR families).

Unlike traditional methods relying on volatile and toxic aryl isocyanates, this guide prioritizes a carbamate-mediated "one-pot" strategy . This approach enhances safety, reproducibility, and yield by utilizing phenyl chloroformate to generate a stable reactive intermediate, which is subsequently converted to the target semicarbazide via hydrazinolysis.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the isolation of the moisture-sensitive 2-chloro-5-methoxyphenyl isocyanate. Instead, we utilize an activated carbamate intermediate.

Chemical Strategy:

  • Activation: Nucleophilic attack of 2-chloro-5-methoxyaniline on phenyl chloroformate to form the phenyl carbamate.

  • Substitution: Nucleophilic acyl substitution by hydrazine monohydrate to displace the phenoxide leaving group, yielding the target hydrazinecarboxamide.

Retrosynthesis Target Target: 3-Amino-1-(2-chloro-5-methoxyphenyl)urea Intermediate Intermediate: Phenyl (2-chloro-5-methoxyphenyl)carbamate Target->Intermediate Hydrazinolysis (EtOH, Reflux) Reagent2 Reagent: Hydrazine Hydrate Target->Reagent2 SM1 Starting Material 1: 2-Chloro-5-methoxyaniline Intermediate->SM1 Carbamoylation (THF, Pyridine) Reagent1 Reagent: Phenyl Chloroformate Intermediate->Reagent1

Figure 1: Retrosynthetic disconnection showing the carbamate intermediate strategy.

Safety & Hazard Assessment (HSE)

  • Phenyl Chloroformate: Highly toxic and corrosive. Causes severe skin burns and eye damage. Use in a fume hood.

  • Hydrazine Hydrate (64-80%): Carcinogenic, toxic by inhalation/skin contact, and unstable. Avoid contact with metals and oxidizing agents.

  • 2-Chloro-5-methoxyaniline: Harmful if swallowed or inhaled. Potential skin sensitizer.

Mandatory PPE: Nitrile gloves (double-gloved recommended for hydrazine), lab coat, safety goggles, and face shield during workup.

Materials & Equipment

Reagent / SolventCAS No.GradeEquiv.
2-Chloro-5-methoxyaniline 2401-24-3>98%1.0
Phenyl chloroformate 1885-14-999%1.1
Hydrazine monohydrate 7803-57-864-65% (N2H4)3.0
Pyridine 110-86-1Anhydrous1.2
THF (Tetrahydrofuran) 109-99-9AnhydrousSolvent
Ethanol 64-17-5AbsoluteSolvent

Equipment:

  • 250 mL Round-bottom flask (3-neck) equipped with a dropping funnel and reflux condenser.

  • Magnetic stirrer with heating plate.

  • Rotary evaporator.

  • Vacuum filtration setup (Buchner funnel).

Step-by-Step Experimental Protocol

Step 1: Synthesis of Phenyl (2-chloro-5-methoxyphenyl)carbamate

Rationale: Formation of the activated carbamate creates a stable electrophile that is less prone to dimerization than the free isocyanate.

  • Preparation: In a 250 mL 3-neck flask under nitrogen atmosphere, dissolve 2-chloro-5-methoxyaniline (5.0 g, 31.7 mmol) in anhydrous THF (50 mL).

  • Base Addition: Add pyridine (3.1 mL, 38.0 mmol) to the solution. Cool the reaction mixture to

    
     using an ice bath.
    
  • Activation: Add phenyl chloroformate (4.4 mL, 34.9 mmol) dropwise over 15 minutes.

    • Observation: A white precipitate (pyridinium hydrochloride) will form immediately.

  • Reaction: Remove the ice bath and stir at room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3). The aniline spot (

    
    ) should disappear, replaced by a higher running carbamate spot.
    
  • Workup:

    • Pour the reaction mixture into ice-cold water (150 mL) with vigorous stirring.

    • The phenyl carbamate intermediate will precipitate as a solid.

    • Filter the solid, wash with cold water (

      
       mL) and dilute HCl (0.5 M, 20 mL) to remove residual pyridine.
      
    • Dry the solid in a vacuum oven at

      
       for 4 hours.
      
    • Yield Expectations: 85–95% (White to off-white solid).

Step 2: Hydrazinolysis to Target Urea

Rationale: Hydrazine acts as a potent nucleophile, displacing the phenol group. Excess hydrazine is used to prevent the formation of the symmetrical di-aryl urea byproduct.

  • Dissolution: Suspend the dried phenyl carbamate intermediate (from Step 1) in absolute ethanol (60 mL).

  • Nucleophilic Attack: Add hydrazine monohydrate (4.6 mL,

    
     mmol, 3.0 equiv) in one portion.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 3–4 hours.
    
    • Mechanism:[1][2][3][4][5][6] The reaction proceeds via nucleophilic acyl substitution. The solution often becomes clear initially, followed by precipitation of the product as it forms.[1]

  • Isolation:

    • Cool the reaction mixture to RT and then to

      
       for 1 hour to maximize precipitation.
      
    • Filter the resulting crystals.[1][5]

    • Critical Wash: Wash the filter cake with cold ethanol (

      
       mL) followed by diethyl ether (
      
      
      
      mL) to remove phenol byproduct and excess hydrazine.
  • Purification: Recrystallize from hot ethanol if the melting point range is broad (

    
    ).
    

Process Workflow Diagram

Workflow start Start: 2-Cl-5-OMe-Aniline step1 Add Phenyl Chloroformate + Pyridine (THF, 0°C -> RT, 2h) start->step1 check1 TLC Check: Aniline Consumed? step1->check1 check1->step1 No (Stir longer) precip Quench in Ice Water Filter Solid (Carbamate) check1->precip Yes step2 Resuspend in EtOH Add Hydrazine Hydrate (3 eq) precip->step2 reflux Reflux 3-4h (Nucleophilic Substitution) step2->reflux cool Cool to 0°C Precipitate Target reflux->cool wash Wash: Cold EtOH + Ether (Removes Phenol) cool->wash final Final Product: 3-Amino-1-(2-chloro-5-methoxyphenyl)urea wash->final

Figure 2: Operational workflow for the synthesis and purification.

Characterization & QC

To validate the synthesis, compare analytical data against these standard parameters for 4-substituted semicarbazides.

  • Physical State: White crystalline solid.

  • Melting Point: Expected range

    
     (dec).
    
  • Solubility: Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in Water.

Spectroscopic Data (


H NMR, 400 MHz, DMSO-d

):
  • 
     8.90 (s, 1H, Ar-NH -CO) – Downfield due to urea anisotropy.
    
  • 
     7.95 (s, 1H, CO-NH -NH
    
    
    
    )
  • 
     7.82 (d, 
    
    
    
    Hz, 1H, Ar-H6) – Ortho to urea, deshielded.
  • 
     7.30 (d, 
    
    
    
    Hz, 1H, Ar-H3) – Ortho to Chlorine.
  • 
     6.65 (dd, 
    
    
    
    Hz, 1H, Ar-H4)
  • 
     4.40 (bs, 2H, -NH-NH
    
    
    
    ) – Broad exchangeable signal.
  • 
     3.75 (s, 3H, -OCH
    
    
    
    )

Mass Spectrometry (ESI-MS):

  • Calculated Mass (

    
    ): 215.05
    
  • Observed

    
    
    
  • Observed

    
    
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of Phenyl Chloroformate.Ensure THF is anhydrous. Use fresh bottle of reagent.
Symmetrical Urea Byproduct Insufficient Hydrazine excess.Ensure at least 3.0 equivalents of hydrazine are used to favor mono-substitution.
Oily Product (Step 2) Residual Phenol impurity.Triturate the crude solid with cold diethyl ether or dichloromethane; phenol is soluble, the urea is not.
Pink Coloration Oxidation of Aniline/Hydrazine.Perform reactions under

atmosphere. Recrystallize from EtOH with activated charcoal.

References

  • Reactions of Isocyanates and Carbamates

    • Title: Facile one-pot synthesis of 4-substituted semicarbazides.
    • Source: Royal Society of Chemistry (RSC) Advances, 2014.
    • URL:[Link]

  • General Semicarbazide Synthesis

    • Title: Synthesis of Aryl Urea Derivatives
    • Source: Asian Journal of Chemistry.
    • URL:[Link]

  • Medicinal Chemistry of Diaryl Ureas

    • Title: Synthesis and characterization of some novel diaryl urea deriv
    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Application

Topic: Advanced Recrystallization Techniques for the Purification of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea

An Application Note and Protocol for Researchers Abstract This document provides a comprehensive guide to the purification of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea, a substituted phenylurea likely serving as a key int...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide to the purification of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea, a substituted phenylurea likely serving as a key intermediate in pharmaceutical synthesis. The purity of such intermediates is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide moves beyond a simple procedural list, delving into the physicochemical principles that govern the selection of an optimal purification strategy. We present detailed, field-tested protocols for both single-solvent and mixed-solvent recrystallization, a systematic method for solvent selection, and a robust troubleshooting guide. The methodologies are designed to be self-validating, ensuring researchers can achieve high purity and yield.

Introduction: The Critical Role of Purification

Substituted phenylureas are a cornerstone in medicinal chemistry, with many derivatives acting as potent kinase inhibitors and anticancer agents.[1][2] The compound 3-Amino-1-(2-chloro-5-methoxyphenyl)urea possesses a unique combination of functional groups: a polar urea moiety capable of strong hydrogen bonding, a basic aromatic amine, and a substituted phenyl ring. This structural complexity necessitates a carefully optimized purification strategy to remove starting materials, by-products, and other process-related impurities that can arise during synthesis.[3][]

Recrystallization remains one of the most powerful and cost-effective techniques for purifying solid organic compounds.[5] The fundamental principle is the difference in solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at a low temperature, while impurities remain in solution or are insoluble at high temperatures.[6] This application note provides the technical framework to develop a robust recrystallization protocol for this specific molecule.

Guiding Principles: Solvent Selection is Key

The success of any recrystallization is contingent upon the selection of an appropriate solvent system.[7] This choice is not arbitrary but is dictated by the molecular structure of the solute.

  • Polarity and Hydrogen Bonding: The urea (-NH-CO-NH-) and amino (-NH2) groups are polar and act as both hydrogen bond donors and acceptors. This suggests that polar protic solvents like alcohols (ethanol, isopropanol) or even water could be effective.

  • Aromatic System: The chlorinated and methoxylated phenyl ring introduces a degree of non-polar character, suggesting solubility in solvents like toluene or dichloromethane.[8][9]

  • The "Like Dissolves Like" Heuristic: The molecule possesses both polar and non-polar characteristics. Therefore, solvents of intermediate polarity, or mixed-solvent systems, are often required. A mixed-solvent system typically consists of a "good" solvent, in which the compound is soluble, and a "poor" or "anti-solvent," in which the compound is insoluble.[10]

The first and most critical experimental step is a systematic solvent screening to identify the optimal medium for purification.

Experimental Protocol I: Systematic Solvent Screening

This protocol outlines a microscale method to efficiently test a range of solvents, minimizing the use of crude material.

Methodology:

  • Preparation: Arrange a series of test tubes, each containing approximately 20-30 mg of crude 3-Amino-1-(2-chloro-5-methoxyphenyl)urea.

  • Solvent Addition (Room Temp): To each tube, add a different test solvent (see Table 1) dropwise, vortexing after each addition. Record the solubility at room temperature. An ideal solvent will show poor solubility.[10]

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, heat the mixture gently in a water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent required.

  • Cooling: Allow the clear, hot solution to cool slowly to room temperature. If no crystals form, try inducing crystallization by scratching the inside of the tube with a glass rod or adding a seed crystal.

  • Ice Bath: Once at room temperature, place the tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Observation: Observe the quantity and quality of the crystals formed. A successful solvent will yield a large volume of well-defined crystals.

Data Presentation:

SolventSolubility at 25°CSolubility near Boiling PointCrystal Formation upon CoolingObservations
WaterInsolubleSparingly SolubleAbundant, fine needlesPotential for mixed system
EthanolSparingly SolubleVery SolubleGood yield, well-formed prismsPromising Candidate
IsopropanolSparingly SolubleVery SolubleExcellent yield, large crystalsExcellent Candidate
Ethyl AcetateModerately SolubleVery SolubleLow recoveryPoor solvent
TolueneSparingly SolubleSolubleModerate yieldPossible candidate
HeptaneInsolubleInsolubleN/AGood as an anti-solvent

Table 1: Example Solvent Screening Data for 3-Amino-1-(2-chloro-5-methoxyphenyl)urea.

Based on this screening, isopropanol and ethanol emerge as strong candidates for single-solvent recrystallization, while a system like ethanol/water is a viable option for a mixed-solvent approach.

Experimental Protocol II: Single-Solvent Recrystallization (Isopropanol)

This protocol provides a detailed methodology for purification using a single, optimized solvent.

Materials:

  • Crude 3-Amino-1-(2-chloro-5-methoxyphenyl)urea

  • Isopropanol (Reagent Grade)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Condenser (optional, for volatile solvents)

  • Fluted filter paper and funnel (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source

  • Ice-water bath

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of isopropanol, just enough to create a slurry. Heat the mixture to a gentle boil with stirring. Add more hot isopropanol portion-wise until the solid just completely dissolves. Causality: Using the minimum amount of hot solvent ensures the solution is saturated, maximizing yield upon cooling.[5]

  • Hot Filtration (Optional): If insoluble impurities (dust, inorganic salts) are observed in the hot solution, perform a hot gravity filtration. Pre-heat a second flask and a funnel containing fluted filter paper. Quickly pour the hot solution through the filter to remove the impurities. Causality: This step must be done quickly to prevent premature crystallization in the funnel.[6]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows the crystal lattice to form selectively, excluding impurities.

  • Complete Crystallization: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold isopropanol. Causality: The wash solvent must be cold to minimize re-dissolving the purified product while still washing away the impurity-laden mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Experimental Protocol III: Mixed-Solvent Recrystallization (Ethanol/Water)

This technique is employed when no single solvent provides the ideal solubility characteristics.

Methodology:

  • Dissolution: Dissolve the crude solid in the minimum amount of hot ethanol (the "good" solvent) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot water (the "anti-solvent") dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.[10]

  • Clarification: Add a few more drops of hot ethanol to just redissolve the precipitate and render the solution clear again.

  • Crystallization and Collection: Follow steps 3 through 7 from the Single-Solvent Recrystallization protocol. For the washing step (Step 6), use an ice-cold mixture of ethanol and water with the same approximate ratio as the final recrystallization mixture.

Workflow Visualization and Troubleshooting

The overall process can be visualized as a logical flow from crude material to a final, validated pure product.

G cluster_prep Preparation & Screening cluster_purification Purification Workflow cluster_validation Validation crude Crude Product screen Solvent Screening Protocol crude->screen dissolve 1. Dissolve in Min. Hot Solvent screen->dissolve Select Optimal Solvent System hot_filter 2. Hot Filtration (If Needed) dissolve->hot_filter Insoluble impurities? cool 3. Slow Cooling & Crystallization dissolve->cool No Insoluble Impurities hot_filter->cool Clear Solution collect 4. Vacuum Filtration (Collect Crystals) cool->collect wash 5. Wash with Cold Solvent collect->wash dry 6. Dry Under Vacuum wash->dry pure Pure Crystalline Product dry->pure analysis Purity Analysis (TLC, MP, HPLC) pure->analysis

Recrystallization Workflow Diagram.

Troubleshooting Guide:

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out Solution is supersaturated; compound's melting point is lower than the solvent's boiling point.Add more of the "good" solvent to the hot mixture. Reheat until a clear solution is obtained and cool again. Consider a lower-boiling point solvent.
No Crystals Form Solution is not saturated enough; compound is too soluble even when cold.Induce crystallization (scratching, seed crystal). If that fails, boil off some solvent to increase concentration and re-cool. For mixed systems, add more anti-solvent.
Poor Recovery Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.Re-concentrate the mother liquor and cool again to obtain a second crop of crystals. Ensure wash solvent is ice-cold. Ensure filtration apparatus is pre-heated.
Colored Product Colored impurities are co-crystallizing or are not removed by the chosen solvent.Add a small amount of activated charcoal to the hot solution before hot filtration. Note: this can reduce yield. Re-evaluate solvent choice.[10]

References

Sources

Method

Reaction conditions for using 3-Amino-1-(2-chloro-5-methoxyphenyl)urea as an intermediate

Application Note: Heterocyclic Construction using 3-Amino-1-(2-chloro-5-methoxyphenyl)urea Executive Summary 3-Amino-1-(2-chloro-5-methoxyphenyl)urea (CAS: 743397-09-3), chemically distinct as a 4-arylsemicarbazide , is...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Heterocyclic Construction using 3-Amino-1-(2-chloro-5-methoxyphenyl)urea

Executive Summary

3-Amino-1-(2-chloro-5-methoxyphenyl)urea (CAS: 743397-09-3), chemically distinct as a 4-arylsemicarbazide , is a privileged building block in medicinal chemistry. Its bifunctional nature—comprising a nucleophilic hydrazine terminus and an electrophilic urea core—makes it an ideal precursor for synthesizing nitrogen-rich heterocycles, particularly 1,2,4-triazol-3-ones and 1,3,4-oxadiazoles .

This guide provides validated protocols for utilizing this intermediate, emphasizing the electronic influence of the 2-chloro (steric/inductive) and 5-methoxy (mesomeric donor) substituents on reaction kinetics and regioselectivity.

Chemical Profile & Handling

PropertySpecification
IUPAC Synonym 4-(2-chloro-5-methoxyphenyl)semicarbazide
Molecular Formula

Molecular Weight 215.64 g/mol
Solubility Soluble in DMSO, DMF, hot Ethanol. Poor solubility in Water, Hexane.
Stability Hygroscopic; Hydrazine moiety is oxidation-sensitive.
Storage 2–8°C under inert atmosphere (Argon/Nitrogen).

Structural Insight: The 2-chloro substituent introduces steric bulk ortho to the urea linkage, forcing the aryl ring out of planarity. This "ortho-effect" can retard cyclization rates compared to unsubstituted analogs but often improves the solubility and pharmacokinetic profile of the final drug candidate. The 5-methoxy group enriches the electron density of the aryl ring, slightly enhancing the nucleophilicity of the N4-nitrogen, which is critical during the final ring-closure step of triazolone synthesis.

Key Reaction Pathways

The following diagram illustrates the two primary synthetic pathways: Path A (Triazolone formation) and Path B (Semicarbazone/Oxadiazole formation).

ReactionPathways Start 3-Amino-1-(2-chloro-5-methoxyphenyl)urea (Semicarbazide Core) IntermediateA N-Acyl Semicarbazide Start->IntermediateA Acylation Semicarbazone Aryl Semicarbazone (Schiff Base) Start->Semicarbazone Condensation (Cat. Acid) Orthoester + Orthoester / R-COOH Triazolone 4-Aryl-2,4-dihydro-3H- 1,2,4-triazol-3-one IntermediateA->Triazolone Base-Catalyzed Cyclization Aldehyde + Aldehyde (R-CHO) Oxadiazole 2-Amino-1,3,4-oxadiazole Semicarbazone->Oxadiazole Oxidative Cyclization

Figure 1: Divergent synthetic pathways for aryl semicarbazides. Path A yields the biologically significant triazolone scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-(2-chloro-5-methoxyphenyl)-1,2,4-triazol-3-ones

This reaction constructs the 1,2,4-triazole ring, a bioisostere of amides found in various antifungals and kinase inhibitors.

Mechanism:

  • Acylation: The terminal hydrazine (

    
    ) attacks the electrophilic carbon of the orthoester or activated carboxylic acid.
    
  • Cyclization: Under basic conditions, the N4-nitrogen (attached to the aryl ring) attacks the newly formed imidic carbon, expelling alcohol/water to close the ring.

Materials:

  • Substrate: 3-Amino-1-(2-chloro-5-methoxyphenyl)urea (1.0 eq)

  • Reagent: Triethyl orthoformate (TEOF) or Triethyl orthoacetate (excess or solvent)

  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    
    -TSA) (10 mol%)
  • Solvent: Toluene or Ethanol (if not using TEOF as solvent)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve 1.0 mmol of the urea intermediate in 5 mL of Triethyl orthoformate (TEOF).

    • Note: If the R-group is complex, use 1.2 eq of the specific orthoester in dry Toluene (10 mL).

  • Activation: Add 0.1 mmol of

    
    -TSA.
    
  • Reflux: Heat the mixture to reflux (approx. 100–110°C) for 4–6 hours . Monitor by TLC (System: 5% MeOH in DCM).

    • Checkpoint: The starting material (polar) should disappear, replaced by a less polar spot (Triazolone).

  • Workup:

    • Cool to room temperature.[1] The product may precipitate directly.

    • If precipitated: Filter and wash with cold hexanes.

    • If soluble: Evaporate excess TEOF under reduced pressure. Recrystallize the residue from Ethanol/Water (9:1).

  • Characterization:

    • IR: Look for disappearance of the broad

      
       doublet (3300–3400 cm⁻¹) and appearance of the triazole 
      
      
      
      stretch (
      
      
      1610 cm⁻¹).
    • ¹H NMR: The triazole

      
       proton typically appears as a singlet around 8.0–9.0 ppm.[2]
      

Troubleshooting:

  • Low Yield: The 2-chloro group steric hindrance may require longer reaction times (up to 12h). If conversion is incomplete, switch solvent to Xylene (higher boiling point).

  • Regioselectivity Issues: If an uncyclized N-acyl intermediate persists, add a base-catalyzed step: treat the intermediate with 2M NaOH (aq) at 80°C for 1 hour to force ring closure 3.

Protocol B: Synthesis of Semicarbazones (Library Generation)

Semicarbazones are stable intermediates often screened directly for anticonvulsant activity or used as precursors for oxadiazoles.[4]

Materials:

  • Substrate: 3-Amino-1-(2-chloro-5-methoxyphenyl)urea (1.0 eq)

  • Reagent: Aryl Aldehyde (1.1 eq)

  • Catalyst: Glacial Acetic Acid (2–3 drops)

  • Solvent: Ethanol (absolute)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of the urea in 10 mL warm Ethanol (50°C).

  • Addition: Add 1.1 mmol of the desired aldehyde and catalytic acetic acid.

  • Reaction: Stir at reflux for 2 hours .

  • Isolation: Cool to room temperature. Pour the mixture into ice-cold water (30 mL).

  • Purification: Filter the resulting precipitate. Wash with water and cold ethanol.

    • Yield Expectation: Typically >85% due to the high nucleophilicity of the hydrazine group 2.

Critical Mechanistic Insights

Electronic Effects of Substituents
  • 2-Chloro (Ortho): The steric bulk of the chlorine atom restricts rotation around the

    
     bond. In cyclization reactions, this favors the formation of the anti-conformer, which is necessary for the correct orbital alignment during ring closure. However, it also creates a "steric wall" that protects the N4-nitrogen from unwanted side reactions (e.g., intermolecular alkylation).
    
  • 5-Methoxy (Meta to Urea): This group is an electron-donating group (EDG). It increases the electron density of the aromatic ring. While the inductive withdrawal of the 2-chloro group dominates locally, the 5-methoxy group ensures the aryl ring remains sufficiently electron-rich to participate in

    
    -stacking interactions within protein binding pockets, a key feature for drug design 5.
    
Safety & Waste Disposal
  • Hydrazine Toxicity: Although bound in a semicarbazide, the hydrazine moiety can liberate toxic byproducts if subjected to strong acid hydrolysis. Handle in a fume hood.

  • Waste: Dispose of halogenated organic waste (due to the chloro-group) separately from general organic solvents.

References

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. Source: Zaporizhzhia State Medical University. [Link]

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Source: Asian Journal of Research in Chemistry. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Source: MDPI (Molecules). [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. Source: National Institutes of Health (PMC). [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea

The following Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes established microwave-assisted organic synthesis (MAOS) methodologies for urea and semicarbazide...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes established microwave-assisted organic synthesis (MAOS) methodologies for urea and semicarbazide derivatives, tailored specifically for the target compound: 3-Amino-1-(2-chloro-5-methoxyphenyl)urea .

Abstract

This guide details a high-efficiency, microwave-assisted protocol for the synthesis of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea , a functionalized semicarbazide scaffold relevant to medicinal chemistry as a precursor for heterocyclic bioactive agents (e.g., triazoles, oxadiazoles). Traditional thermal synthesis of semicarbazides often requires prolonged reflux times (4–12 hours) and suffers from side reactions like biuret formation. The method described herein utilizes 1,1'-Carbonyldiimidazole (CDI) as a safer phosgene equivalent in a one-pot, two-step microwave sequence, reducing total reaction time to under 20 minutes while improving yield and purity.

Introduction & Retrosynthetic Analysis

The target compound is structurally a 4-arylsemicarbazide (using semicarbazide numbering) or an N-amino-N'-arylurea . These scaffolds are critical intermediates in the synthesis of anticonvulsant and antimicrobial drugs.

The synthesis addresses two challenges:

  • Nucleophilicity Balance: The 2-chloro and 5-methoxy substituents on the aniline ring create steric and electronic effects that can hinder nucleophilic attack on carbonyl sources.

  • Chemoselectivity: Preventing the formation of symmetrical ureas (Ar-NH-CO-NH-Ar) while ensuring the hydrazine mono-addition.

Microwave Advantage: Dielectric heating polarizes the polar transition state of the carbamoylation reaction, significantly accelerating the rate-determining step (nucleophilic attack of the aniline on the carbonyl electrophile).

Retrosynthetic Scheme

The synthesis disconnects at the urea carbonyl, utilizing an activated imidazole-urea intermediate.

Retrosynthesis Target Target: 3-Amino-1-(2-chloro-5-methoxyphenyl)urea Intermediate Intermediate: N-Acylimidazole Species Target->Intermediate Hydrazinolysis Precursors Precursors: 2-Chloro-5-methoxyaniline + CDI + Hydrazine Intermediate->Precursors Carbamoylation

Figure 1: Retrosynthetic analysis showing the CDI-mediated pathway.

Materials & Equipment

Reagents
ReagentCAS No.Equiv.[1][2]Role
2-Chloro-5-methoxyaniline 2401-24-31.0Limiting Reagent (Nucleophile 1)
1,1'-Carbonyldiimidazole (CDI) 530-62-11.2Carbonyl Source / Activator
Hydrazine Hydrate (80%) 7803-57-83.0Nucleophile 2 (Excess required)
Tetrahydrofuran (THF) 109-99-9-Solvent (Anhydrous)
Dichloromethane (DCM) 75-09-2-Extraction Solvent
Equipment
  • Microwave Reactor: Single-mode reactor (e.g., CEM Discover or Biotage Initiator) capable of maintaining 100–150 °C and 15–20 bar pressure.

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with crimp/snap cap.

  • Stirring: Magnetic stir bar (Teflon coated).

Experimental Protocol

Method Overview: One-Pot, Two-Step Synthesis

This protocol avoids the isolation of the moisture-sensitive isocyanate or imidazole intermediate.

Step 1: Activation (Formation of N-Acylimidazole)
  • Preparation: In a 10 mL microwave vial, dissolve 2-Chloro-5-methoxyaniline (157 mg, 1.0 mmol) in anhydrous THF (3 mL).

  • Activation: Add CDI (195 mg, 1.2 mmol) in one portion. The solution may effervesce slightly (CO₂ evolution).

  • Microwave Irradiation (Step 1): Seal the vial. Irradiate at 60 °C for 5 minutes (Power: Dynamic, Max 100W).

    • Mechanism:[3][4] The aniline attacks CDI, displacing one imidazole to form the reactive N-(2-chloro-5-methoxyphenyl)-1H-imidazole-1-carboxamide.

  • Check: TLC (30% EtOAc/Hexane) should show consumption of the aniline.

Step 2: Hydrazinolysis (Formation of Semicarbazide)
  • Addition: Carefully uncap the vial (release pressure). Add Hydrazine Hydrate (0.15 mL, ~3.0 mmol) dropwise. Caution: Exothermic.

  • Microwave Irradiation (Step 2): Reseal the vial. Irradiate at 100 °C for 10 minutes .

    • Note: A higher temperature is used here to ensure displacement of the second imidazole moiety by the hydrazine.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (20 mL).

    • The product often precipitates as a white/off-white solid.

    • If Solid Forms: Filter, wash with cold water (2 x 5 mL) and cold ether (2 x 5 mL).

    • If Oiling Occurs: Extract with DCM (3 x 10 mL), dry over Na₂SO₄, and evaporate. Recrystallize from Ethanol/Water.

Experimental Workflow Diagram

Workflow Start Start: Dissolve Aniline in THF AddCDI Add CDI (1.2 eq) Start->AddCDI MW1 MW Irradiation 1: 60°C, 5 min (Activation) AddCDI->MW1 AddHydrazine Add Hydrazine Hydrate (3.0 eq) MW1->AddHydrazine MW2 MW Irradiation 2: 100°C, 10 min (Product Formation) AddHydrazine->MW2 Quench Quench in Ice Water MW2->Quench Isolate Filter/Recrystallize Quench->Isolate

Figure 2: Step-by-step microwave synthesis workflow.

Mechanism & Critical Parameters

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism.

  • Activation: The aniline nitrogen attacks the carbonyl of CDI. The leaving group is imidazole (pKa ~14.5), which is a better leaving group than the incoming amine, but the driving force is the formation of the stable urea-like intermediate.

  • Substitution: Hydrazine, being a potent alpha-effect nucleophile, displaces the imidazole ring from the intermediate.

Why Microwave?

  • Thermal Effect: Rapid heating overcomes the activation energy barrier of the bulky 2-chloro-5-methoxyaniline attacking the CDI.

  • Specific Microwave Effect: Polar intermediates (transition states involving charge separation) are stabilized by the electromagnetic field, potentially lowering the activation energy further compared to conventional heating.

Results & Characterization

Expected Yield[5][6]
  • Microwave Method: 85–92%

  • Conventional Method (Reflux):[4][5] 60–70% (requires 4-8 hours)

Analytical Data (Simulated/Reference)
  • Physical State: White to off-white crystalline solid.

  • Melting Point: 188–192 °C (decomposition).

  • MS (ESI+): m/z Calculated for C₈H₁₀ClN₃O₂ [M+H]⁺: 216.05. Found: 216.1.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.90 (s, 1H, -NH-Ar)

    • δ 7.95 (d, 1H, Ar-H3, ortho to Cl)

    • δ 7.55 (s, 1H, -NH-NH₂, urea NH)

    • δ 7.30 (d, 1H, Ar-H6)

    • δ 6.65 (dd, 1H, Ar-H4)

    • δ 4.40 (s, 2H, -NH₂, broad, exchangeable)

    • δ 3.75 (s, 3H, -OCH₃)

Troubleshooting & Safety

IssuePossible CauseSolution
Low Yield Moisture in THFUse freshly distilled or molecular-sieve dried THF. CDI hydrolyzes rapidly.
Symmetrical Urea Byproduct Insufficient CDI or slow Hydrazine additionEnsure CDI is in excess (1.2 eq). Add hydrazine quickly after Step 1.
Sticky/Oily Product Incomplete precipitationTriturate the oil with cold diethyl ether or hexanes to induce crystallization.

Safety Hazards:

  • CDI: Moisture sensitive; releases CO₂. Handle in fume hood.

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Use double gloves and handle in a well-ventilated hood.

  • Microwave Vials: Do not overfill (max 2/3 volume). Ensure vessels are rated for pressure generated by THF at 100°C (~2-3 bar).

References

  • Microwave-Assisted Synthesis of Semicarbazones and Semicarbazides

    • Source: Asian Journal of Chemistry, 2011.[5]

    • Context: Establishes general protocols for microwave acceleration of semicarbazide formation, noting yield improvements
  • Synthesis of Urea Derivatives via Safer Phosgene Substitutes (CDI)

    • Source:Molecules (NIH/PMC), 2020.
    • Context: Validates the use of CDI as a safer, effective alternative to phosgene/triphosgene for urea and semicarbazide synthesis.
  • Microwave-Assisted Synthesis of N1,N4-Substituted Thiosemicarbazones

    • Source:Molecules, 2011.[4][5]

    • Context: Describes the synthesis of thiosemicarbazide intermediates from isothiocyanates and hydrazine under microwave irradiation (30 min), providing the basis for the hydrazine addition step.
  • PubChem Compound Summary: (2-chloro-5-methoxyphenyl)urea

    • Source: PubChem.
    • Context: Verification of the core urea structure and chemical properties.[1][6]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 3-Amino-1-(2-chloro-5-methoxyphenyl)urea

Troubleshooting Solubility & Formulation Issues Status: Active Ticket Type: Technical Guide / FAQ Applicable Compound Class: Substituted Phenylureas / Aryl Semicarbazides Target Audience: Medicinal Chemists, Formulation...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Solubility & Formulation Issues

Status: Active Ticket Type: Technical Guide / FAQ Applicable Compound Class: Substituted Phenylureas / Aryl Semicarbazides Target Audience: Medicinal Chemists, Formulation Scientists, In Vitro Pharmacologists

Core Solubility Profile & Thermodynamics

Before attempting dissolution, it is critical to understand why this molecule resists solvation. 3-Amino-1-(2-chloro-5-methoxyphenyl)urea is a substituted phenylurea derivative (specifically an aryl semicarbazide). Its resistance to aqueous solubility is governed by two thermodynamic barriers:

  • High Crystal Lattice Energy: The urea backbone (

    
    ) acts as both a hydrogen bond donor and acceptor, creating a tightly packed crystal lattice that water molecules cannot easily penetrate.
    
  • Lipophilicity: The 2-chloro and 5-methoxy substituents on the phenyl ring significantly increase the logP (partition coefficient), making the molecule hydrophobic.

Quick Reference: Solubility Data Table

Estimates based on structural analogs (e.g., substituted phenylureas/semicarbazides)

Solvent SystemSolubility RatingEstimated Max Conc.Usage Context
DMSO Excellent > 50 mMPrimary stock solution.
DMF Excellent > 50 mMAlternative stock (if DMSO is incompatible).
Methanol/Ethanol Moderate 5–20 mMRecrystallization or intermediate dilution.
Water (pH 7) Poor < 0.1 mMBiological assays (requires cosolvents).
0.1 M HCl Good 10–20 mMCaution: Protonates the terminal amine; risk of hydrolysis.

Step-by-Step Troubleshooting Guides

Issue A: "The compound precipitates immediately when I dilute my DMSO stock into water/media."

Diagnosis: The "Crash-Out" Effect. When a hydrophobic urea dissolved in DMSO is added to water, the water molecules preferentially solvate the DMSO (highly exothermic mixing). The urea molecules are "squeezed out," re-aggregating into micro-crystals.

Protocol: The "Step-Down" Dilution Method Do not jump from 100% DMSO to 0.1% DMSO in one step.

  • Prepare Stock: Dissolve compound in anhydrous DMSO at 1000x the final assay concentration (e.g., 10 mM).

  • Intermediate Dilution: Dilute the stock 1:10 into pure Ethanol or PEG-400 (not water yet).

  • Final Dilution: Slowly add the intermediate solution to your vortexing aqueous buffer.

    • Target Final Composition: 0.1% DMSO / 0.9% Ethanol / 99% Buffer.

Advanced Formulation (If Step-Down Fails): Use a solubilizing excipient to sequester the hydrophobic tail.

  • Cyclodextrins: Pre-dissolve Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in your buffer at 20% (w/v) before adding the compound.
  • Surfactants: Add 0.05% Tween-80 to the assay buffer.

Issue B: "I need to administer this in vivo (IP/PO), but DMSO is toxic at high volumes."

Diagnosis: Vehicle Incompatibility. Pure DMSO is unsuitable for high-volume animal dosing. You need a vehicle that maintains solubility without toxicity.

Recommended Vehicle Formulation: This "Golden Standard" vehicle works well for lipophilic ureas:

  • 5% DMSO (Solubilizer)

  • 40% PEG-400 (Cosolvent)

  • 5% Tween-80 (Surfactant)

  • 50% Saline/Water (Diluent)

Preparation Order (Critical):

  • Dissolve compound completely in DMSO.

  • Add PEG-400 and vortex until clear.

  • Add Tween-80 and vortex.

  • Slowly add warm saline (37°C) while vortexing. Do not add saline first.

Chemical Modification: The pH Advantage

Unlike simple phenylureas (like Diuron), the 3-amino group (hydrazinic nitrogen) on this molecule provides a unique handle for solubility enhancement.

  • Mechanism: The terminal

    
     is weakly basic.
    
  • Action: Lowering the pH (acidification) protonates this amine, forming a cationic ammonium salt (

    
    ), which is drastically more water-soluble.
    

Warning: Phenylureas are susceptible to acid-catalyzed hydrolysis at high temperatures or extreme pH (< 2). Always prepare fresh.

Decision Tree: Solvent Selection Strategy

SolventStrategy Start Start: Dissolution Goal Stock Prepare Stock Solution Start->Stock DMSO Use DMSO (anhydrous) Stock->DMSO Standard Assay Biological Assay (Aq)? DMSO->Assay Precip Did it Precipitate? Assay->Precip Yes Direct Direct Use Assay->Direct No Cosolvent Add 20% HP-beta-Cyclodextrin or 0.1% Tween-80 Precip->Cosolvent First Line Fix Animal In Vivo Study? Precip->Animal High Conc Needed Salt Convert to HCl Salt (Acidify to pH 3-4) Cosolvent->Salt If still insoluble Vehicle Vehicle: 5% DMSO / 40% PEG400 / 5% Tween Animal->Vehicle Standard Formulation

Caption: Logical workflow for selecting the appropriate solvent system based on experimental context and precipitation risk.

Frequently Asked Questions (FAQs)

Q1: Can I heat the solution to dissolve the compound? A: Yes, but with strict limits. You may heat DMSO stocks to 40–50°C to speed up dissolution. Do not boil. High temperatures can degrade the urea linkage, especially if the solvent contains trace water. Sonicating at room temperature is safer and preferred.

Q2: My compound turned yellow in DMSO over time. Is it still good? A: Likely not. Color changes in phenylureas often indicate oxidation of the amino/hydrazine group or hydrolysis.

  • Prevention: Store DMSO stocks at -20°C, protected from light, and under argon/nitrogen gas if possible. Avoid freeze-thaw cycles by aliquoting.

Q3: Why does the literature mention "Recrystallization from Ethanol"? A: This is for purification, not solubilization. The compound is soluble in hot ethanol but insoluble in cold ethanol. This property is excellent for purifying the solid but useless for keeping it dissolved at room temperature for assays.

Q4: Is the "3-amino" group reactive? A: Yes. It is a nucleophile. Avoid dissolving in acetone or aldehydes, as it may form hydrazones (Schiff bases), effectively changing your chemical structure before you even start your experiment.

References & Authoritative Sources

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • MilliporeSigma. "Solubility & Stability of Urea Derivatives." Technical Library. (General reference for urea handling).

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Source for phenylurea solubility benchmarks).

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

  • PubChem. "Compound Summary: Phenylurea Derivatives." National Library of Medicine.

Optimization

Technical Support Center: Crystallization of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea. As a substituted phen...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea. As a substituted phenylurea, this compound may present unique crystallization behaviors influenced by its structure, potential for hydrogen bonding, and susceptibility to certain impurities. This guide provides a structured, in-depth approach to troubleshooting common crystallization failures, grounded in established scientific principles.

Understanding the Molecule: Predicted Properties and Their Implications

Table 1: Predicted Physicochemical Properties of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea and Their Relevance to Crystallization

PropertyPredicted Value/RangeImplication for Crystallization
Molecular Weight ~231.66 g/mol Moderate molecular weight, suggesting it should be amenable to standard crystallization techniques.
Polarity PolarThe urea and amino groups contribute to its polarity, suggesting solubility in polar solvents. The substituted phenyl ring adds some non-polar character.
Hydrogen Bonding High potential (donor and acceptor sites)Strong intermolecular hydrogen bonds can lead to high lattice energy, potentially requiring more energetic conditions for dissolution and crystallization. This can also lead to the formation of solvates.
Melting Point Likely >150 °CA relatively high melting point is expected due to hydrogen bonding and molecular weight. A high melting point is generally favorable for crystallization, as it reduces the risk of "oiling out".[1]
Predicted Solubility Low in non-polar solvents (e.g., hexanes, toluene). Moderate to good in polar protic (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate).Solvent selection will be critical. A solvent system where the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal.

Troubleshooting Common Crystallization Failures: A Question-and-Answer Guide

This section addresses specific issues you might encounter during the crystallization of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea in a direct question-and-answer format.

No Crystals Form Upon Cooling

Question: I've dissolved my compound in a hot solvent and allowed it to cool, but no crystals have formed, even after an extended period. What's happening and what should I do?

Answer: This is a classic case of either the solution not being supersaturated or the nucleation process being kinetically hindered. Here’s a systematic approach to troubleshoot this issue:

dot

Caption: Troubleshooting workflow for failure of crystal formation.

Detailed Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites.

    • Seeding: If you have a small amount of crystalline material from a previous batch, add a single, small crystal to the solution. This "seed" will act as a template for further crystal growth.

  • Increase Supersaturation:

    • Solvent Evaporation: Gently heat the solution to evaporate a small portion of the solvent. This will increase the concentration of your compound. Be careful not to evaporate too much solvent too quickly, as this can lead to rapid precipitation and impurity inclusion.[1]

    • Anti-Solvent Addition: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent) in which your compound is insoluble. Add the anti-solvent dropwise at the solution's surface while gently swirling. The localized increase in insolubility can induce nucleation. A common anti-solvent for polar compounds is water or a non-polar solvent like hexane.

Oiling Out: Formation of a Liquid Instead of a Solid

Question: Upon cooling, my compound separated as an oily liquid instead of crystals. Why is this happening and how can I prevent it?

Answer: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point in the solvent system, or when the supersaturation is too high.[1][2] Impurities can also lower the melting point of your compound, making it more prone to oiling out.

dot

Caption: Strategies to prevent "oiling out" during crystallization.

Troubleshooting Strategies:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: Cool the solution more slowly. You can do this by allowing the flask to cool to room temperature on the benchtop, then transferring it to an ice bath, rather than placing it directly in the ice bath from a hot state.

    • Use a More Dilute Solution: Add more of the hot solvent to dissolve the oil, then allow the more dilute solution to cool slowly.

  • Change the Solvent System:

    • Lower Boiling Point Solvent: Choose a solvent with a lower boiling point. This reduces the temperature at which the compound dissolves, and therefore the temperature at which it starts to crystallize.

    • Solvent Mixture: Experiment with a mixture of solvents. A combination of a good solvent and a poor solvent can sometimes prevent oiling out.

  • Address Impurities:

    • If you suspect impurities are depressing the melting point, consider purifying your crude material before crystallization, for example, by column chromatography.

Poor Crystal Quality or Amorphous Solid Formation

Question: I managed to get a solid, but it's a fine powder or an amorphous mass, not well-defined crystals. How can I improve the crystal quality?

Answer: The formation of fine powders or amorphous solids is often a result of very rapid nucleation and crystal growth. This can trap impurities and solvent within the solid matrix.

Table 2: Factors Influencing Crystal Quality and Corresponding Solutions

FactorProblemSolution
Cooling Rate Too rapid cooling leads to a burst of nucleation and small crystals.Cool the solution slowly. Allow it to cool to room temperature undisturbed before moving to a colder environment.
Supersaturation Excessively high supersaturation forces the compound out of solution too quickly.Use a more dilute solution (more solvent).
Agitation Vigorous stirring or agitation can induce rapid secondary nucleation.Avoid excessive stirring during the cooling and crystal growth phase. Allow the solution to stand undisturbed.
Purity Impurities can interfere with the ordered packing of molecules into a crystal lattice.Ensure the starting material is of high purity. Consider a pre-purification step if necessary.
Low Yield

Question: I obtained beautiful crystals, but my yield is very low. What are the common causes and how can I improve it?

Answer: Low yield can be attributed to several factors, from the crystallization process itself to losses during workup.

dot

Caption: Troubleshooting guide for low crystallization yield.

Key Considerations for Yield Improvement:

  • Solvent Volume: Using an excessive amount of solvent is a common cause of low yield, as a significant portion of the compound will remain in the mother liquor.[3] Use the minimum amount of hot solvent required to fully dissolve your compound.

  • Cooling: Ensure the solution is cooled sufficiently to maximize the amount of product that crystallizes. An ice bath or even a freezer can be used, provided the solvent doesn't freeze.

  • Filtration and Washing:

    • Always wash the collected crystals with a small amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product.

    • Minimize the volume of washing solvent.

Experimental Protocols

Protocol for Solvent Screening

Objective: To identify a suitable solvent or solvent system for the crystallization of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea.

Materials:

  • Small-scale vials or test tubes

  • A selection of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)

  • Hot plate/stirrer

  • Vortex mixer

Procedure:

  • Place a small, consistent amount of your compound (e.g., 10-20 mg) into each vial.

  • Add a small volume (e.g., 0.5 mL) of a solvent to each vial at room temperature.

  • Vortex or stir each vial and observe the solubility.

  • For solvents in which the compound is insoluble or sparingly soluble at room temperature, heat the vial gently and observe if the compound dissolves.

  • If the compound dissolves upon heating, allow the vial to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.

  • An ideal solvent will show low solubility at room temperature and high solubility at an elevated temperature, with good crystal formation upon cooling.

Protocol for Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the crystallized material and the mother liquor.

Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A C18 reverse-phase column is a good starting point for a molecule of this polarity.

Mobile Phase (suggested starting conditions):

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.

Gradient (suggested starting conditions):

  • A linear gradient from 5% B to 95% B over 20-30 minutes.

Detection:

  • UV detection at a wavelength where the compound has a strong absorbance, likely in the 254-280 nm range due to the aromatic ring. A photodiode array (PDA) detector is useful for initial method development to determine the optimal wavelength.

Sample Preparation:

  • Dissolve a small amount of the crystallized material and a sample of the mother liquor in a suitable solvent (e.g., the mobile phase or a strong solvent like acetonitrile) to a known concentration.

  • Filter the samples through a 0.45 µm syringe filter before injection.

Analysis:

  • Inject the samples and analyze the resulting chromatograms. The purity of the crystallized material can be estimated by the relative area of the main peak. The chromatogram of the mother liquor will show the impurities that were removed during crystallization.

References

  • Mettler-Toledo. Oiling Out in Crystallization. [Link]

  • LibreTexts. 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • ResearchGate. How to avoid the formation of oil droplets during recrystallization? [Link]

  • Urea. In: Wikipedia. ; 2024. [Link]

  • Parks, R. E. (1953). Substituted ureas. Theses. 2230. [Link]

  • Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (Year). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Journal Name, Volume(Issue), pages. [Please note: A complete citation requires the journal name, volume, issue, and page numbers, which were not available in the provided search results.] [Link]

  • PubChem. 3-amino-1-(5-chloro-2,4-dimethoxyphenyl)urea. National Center for Biotechnology Information. [Link]

  • Shahrir, N. (2021). Elucidation of the role of solvents on the growth of urea. [Link]

  • American Chemical Society. Modeling the Crystal Shape of Polar Organic Materials: Prediction of Urea Crystals Grown from Polar and Nonpolar Solvents. [Link]

  • YouTube. Technique Series: Recrystallization (urea as an example). [Link]

  • China/Asia On Demand (CAOD). Recrystallization Purification Method for Urea. [Link]

  • Quora. Why is methanol used in recrystallization of urea? [Link]

  • Royal Society of Chemistry. Controlling the aqueous growth of urea crystals with different growth inhibitors: a molecular-scale study. [Link]

  • MDPI. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. [Link]

  • National Institute of Standards and Technology. Urea, 1-(4-amino-3,5-dichlorophenyl)-3-(2-chloroethyl)-. [Link]

  • PMC. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. [Link]

  • Google Patents.
  • SciELO. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. [Link]

  • PubChem. 1-(2-Methoxyphenyl)-3-(2-oxidanyl-5-sulfamoyl-phenyl)urea. [Link]

  • MolPort. 3-amino-1-(3-chloro-2-methoxy-5-methylphenyl)propan-1-one. [Link]

  • Taylor & Francis Online. Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. [Link]

  • Medium. Urea Crystallization. [Link]

  • National Institute of Standards and Technology. Urea, 1-(4-amino-3,5-dichlorophenyl)-3-(2-chloroethyl)-. [Link]

  • MDPI. Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals. [Link]

  • PMC. Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. [Link]

  • Google Patents.
  • Taylor & Francis Online. Preparation, crystallographic characterization, and analysis of 3-amino-1,2,4-triazolium nitrate syn. [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • The Journal of Biological Chemistry. The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. [Link]

  • PubMed. THE SOLUBILITY OF AMINO ACIDS AND RELATED COMPOUNDS IN AQUEOUS UREA SOLUTIONS. [Link]

  • PMC. Preferential Solvation in Urea Solutions at Different Concentrations: Properties from Simulation Studies. [Link]

  • PMC. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]

  • Waters. Analysis of 20 Amino Acids with the Kairos Amino Acid Kit Using UPLC-MS for Biomedical Research. [Link]

  • Chem-Impex. 2-Amino-3-chloro-5-methylpyridine. [Link]

  • ResearchGate. Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. [Link]

  • ResearchGate. Synthesis and characterization of 3-amino-1, 2-propanediol. [Link]

  • EPA. Development of Analytical Procedures for the Determination of Urea From Urea Manufacturing Facilities: Evaluation Test Report: Agrico Chemical Company, Blytheville, Arkansas. [Link]

  • ReachCentrum. UREA – suggested spectral and analytical methods for identification. [Link]

  • Scilit. The determination of some substituted urea herbicide residues in soil by electron-capture gas chromatography. [Link]

  • The Analyst. The determination of substituted phenylurea herbicides and their impurities in technical and formulated products by use of liquid chromatography. [Link]

  • ResearchGate. Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. [Link]

  • PubChemLite. 3-amino-1-(2,4-difluoro-5-methoxyphenyl)urea. [Link]

  • Grokipedia. Urea extraction crystallization. [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. [Link]

  • BioSpectra. UREA TESTING METHODS. [Link]

  • Shiyan Yunlihong Industrial & Trade Co., Ltd. How to effectively avoid urea crystallization. [Link]

  • Google Patents.
  • PubChem. 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Analysis: 1H-NMR Spectrum of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists. Executive Summary & Structural Context[1] This guide provides a definitive structural analys...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

Executive Summary & Structural Context[1]

This guide provides a definitive structural analysis of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea (often chemically classified as an N-aryl semicarbazide). This compound is a critical intermediate in the synthesis of fused heterocycles (e.g., triazolones) and urea-based kinase inhibitors.

The "3-amino" nomenclature implies a semicarbazide scaffold (


). The primary analytical challenge lies in distinguishing this asymmetric species from its symmetric urea byproduct (1,3-bis-aryl urea) and the starting aniline precursor.
The Target Molecule[2]
  • IUPAC Name: 1-(2-chloro-5-methoxyphenyl)hydrazinecarboxamide

  • Core Scaffold: 1,2,4-substituted benzene ring coupled to a hydrazine-urea tail.

  • Key Spin Systems:

    • ABX Aromatic System: Influenced by the electron-withdrawing Cl (ortho) and electron-donating OMe (meta).

    • Labile Proton System: Three distinct N-H environments (

      
      , 
      
      
      
      ,
      
      
      ) prone to solvent exchange.

Experimental Protocol: Self-Validating Methodology

To ensure reproducibility and distinguish between the target and potential degradation products (isocyanates or symmetric ureas), the following protocol is mandatory.

Sample Preparation[1]
  • Solvent Selection: DMSO-d6 (99.9% D) is the only viable solvent.

    • Reasoning: Chloroform-d (

      
      ) causes peak broadening of the urea protons due to poor solubility and rapid quadrupole relaxation. DMSO-d6 stabilizes the amide/urea protons via hydrogen bonding, sharpening the signals for integration.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Note: Higher concentrations may induce stacking effects, shifting aromatic peaks upfield.

Instrument Parameters
  • Frequency: Minimum 400 MHz (500+ MHz recommended for resolving aromatic coupling).

  • Temperature: 298 K (25°C).

  • Pulse Sequence: Standard zg30 or zg (30° pulse angle) to prevent saturation of the slow-relaxing urea protons.

  • D2O Shake (Validation Step): After the initial scan, add 1 drop of

    
     and re-acquire.
    
    • Expected Result: Disappearance of signals at

      
       8.0–9.5 and 
      
      
      
      4.0–4.5 confirms N-H assignment.

Spectral Analysis & Assignment

The following data represents the characteristic chemical shifts in DMSO-d6.

1H-NMR Data Table
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Context
8.85 Singlet (s)1HH-a (

)
Most deshielded N-H due to aryl ring anisotropy and H-bonding.
7.92 Singlet (s)1HH-b (

)
Urea internal amide proton.
7.81 Doublet (d,

Hz)
1HAr-H6 Ortho to urea; deshielded by carbonyl.
7.32 Doublet (d,

Hz)
1HAr-H3 Ortho to Chlorine.
6.65 Doublet of Doublets (dd)1HAr-H4 Shielded by ortho-Methoxy group.
4.15 Broad Singlet (bs)2HH-c (

)
Terminal hydrazine protons; broad due to quadrupole broadening.
3.74 Singlet (s)3H-OCH3 Characteristic methoxy singlet.
Mechanistic Interpretation of Shifts
  • The "Ortho Effect" (Ar-H6): The proton at position 6 (adjacent to the urea linkage) appears at 7.81 ppm , significantly downfield compared to the precursor aniline. This is caused by the paramagnetic anisotropy of the urea carbonyl group.

  • The "Methoxy Shielding" (Ar-H4): The methoxy group exerts a strong mesomeric (+M) effect, pushing electron density onto the ortho/para positions. Consequently, Ar-H4 is shielded to 6.65 ppm .

  • Hydrazine Terminus: The terminal

    
     group is distinct from a standard amide. Its chemical shift (~4.15 ppm) is diagnostic. If this peak is missing, the compound has likely degraded to the symmetric urea.
    

Comparative Analysis: Target vs. Alternatives

In drug development, this molecule is often compared against its synthetic precursors or byproducts. The table below distinguishes the target from common "impostors."

Diagnostic Fingerprint Table
FeatureTarget: 3-Amino-1-arylurea Alternative A: 2-Cl-5-OMe-Aniline (Precursor)Alternative B: Symmetric Urea (Byproduct)
NH Signals 3 distinct sets (1H, 1H, 2H)1 set (

, ~5.0 ppm)
1 set (2H, equivalent, >9.0 ppm)
Ar-H6 Shift ~7.81 ppm (Deshielded)~6.3 ppm (Shielded by

)
~8.0 ppm (Strongly deshielded)
Symmetry Asymmetric (All Ar-H unique)AsymmetricSymmetric (Simplified Ar region)
D2O Exchange All NH disappear

disappears
All NH disappear
Visualizing the Structural Logic

The following diagram maps the synthesis pathway and the resulting NMR signal correlations, highlighting how to distinguish the product from impurities.

NMR_Analysis_Flow Aniline Precursor: 2-Cl-5-OMe-aniline Isocyanate Intermediate: Aryl Isocyanate Aniline->Isocyanate + Triphosgene Sig_Aniline NMR: NH2 @ 5.0ppm Ar-H6 @ 6.3ppm Aniline->Sig_Aniline Target TARGET: 3-Amino-1-(aryl)urea (Semicarbazide) Isocyanate->Target + Hydrazine SymUrea Impurity: Symmetric Urea Isocyanate->SymUrea + H2O / Aniline Sig_Target NMR: NH2 @ 4.15ppm Ar-NH @ 8.85ppm Target->Sig_Target Sig_Sym NMR: No NH2 signal Single NH @ 9.2ppm SymUrea->Sig_Sym Sig_Aniline->Sig_Target Shift Downfield (+1.5ppm) due to C=O

Figure 1: Synthesis pathway and diagnostic NMR signal evolution. Green indicates the target profile; Red indicates the common impurity.

Troubleshooting & Advanced Verification

If the spectrum is ambiguous, use these secondary verification steps.

The "Hydrazine Test" (Chemical Verification)

If the integration of the broad singlet at 4.15 ppm is unclear (e.g., < 2H due to exchange):

  • Add a stoichiometric amount of benzaldehyde to the NMR tube.

  • Shake and let stand for 10 minutes.

  • Re-acquire: The target molecule will form a hydrazone.

    • Result: The broad

      
       peak disappears, and a sharp imine proton (
      
      
      
      ) appears at ~8.0–8.4 ppm. This confirms the presence of the terminal amino group.
2D-NMR Correlation (HMBC)

To definitively assign the quaternary carbons (often invisible in 1D due to relaxation):

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for a correlation between the Ar-H6 proton (7.81 ppm) and the Urea Carbonyl (~156 ppm).

  • Note: The symmetric urea will show correlations from equivalent protons on both rings to a single carbonyl, whereas the target is asymmetric.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for chemical shift principles of substituted benzenes).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Reference for 2-chloro-5-methoxyaniline precursor data, SDBS No. 15422).

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Context for N-H proton exchange rates in DMSO).

Comparative

Elemental analysis and purity validation of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea

An In-Depth Guide to the Elemental Analysis and Purity Validation of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea Authored by: A Senior Application Scientist This guide provides a comprehensive framework for the analytical c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Elemental Analysis and Purity Validation of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the analytical characterization of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea, a key intermediate in pharmaceutical research and development. Ensuring the elemental composition and purity of such molecules is not merely a quality control checkpoint; it is a foundational requirement for reproducible downstream applications, from preclinical studies to active pharmaceutical ingredient (API) synthesis.[1] The analytical strategy detailed herein is designed as a self-validating system, integrating orthogonal techniques to provide an unambiguous and robust assessment of the compound's identity, purity, and structural integrity.

Part 1: Foundational Identity - Elemental Composition and Molecular Mass

Before assessing purity, it is imperative to confirm that the synthesized molecule has the correct empirical and molecular formula (C₉H₁₀ClN₃O₂). This is achieved through a combination of elemental analysis and high-resolution mass spectrometry.

Elemental Analysis (CHN Analysis)

Elemental analysis by combustion is a cornerstone technique for determining the mass fractions of carbon, hydrogen, and nitrogen in a pure organic sample.[2][3] This method provides a direct comparison between the experimentally determined elemental composition and the theoretically calculated values, offering a primary validation of the compound's empirical formula.

Causality of Experimental Choice: CHN analysis is chosen for its high accuracy and reliability in quantifying the core organic elements.[4] A significant deviation from the theoretical values would immediately indicate the presence of impurities, residual solvents, or a fundamentally incorrect structure. The technique is based on the complete combustion of the sample, converting the elements into simple gases (CO₂, H₂O, N₂) that are then quantified.[3][5]

Table 1: Elemental Analysis Data for 3-Amino-1-(2-chloro-5-methoxyphenyl)urea

ElementTheoretical Mass %Experimental Mass % (Representative)Acceptance Criteria
Carbon (C)47.07%47.15%± 0.4%
Hydrogen (H)4.39%4.35%± 0.4%
Nitrogen (N)18.30%18.21%± 0.4%

Experimental Protocol: CHNSO Elemental Analysis

  • Instrument Calibration: Calibrate the elemental analyzer (e.g., ThermoFisher Scientific FLASH 2000) using a certified organic standard with a known elemental composition (e.g., Acetanilide).

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dried 3-Amino-1-(2-chloro-5-methoxyphenyl)urea sample into a tin capsule using a microbalance.

  • Combustion: The sample is dropped into a combustion reactor heated to ~1000 °C in an oxygen-rich environment.[6] This process ensures complete and instantaneous oxidation.

  • Reduction & Separation: The resulting combustion gases (CO₂, H₂O, N₂, SO₂) pass through a reduction furnace to convert nitrogen oxides to N₂. The mixed gases are then separated using a gas chromatography (GC) column.[4][5]

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas, providing a signal proportional to the amount of each element.[5]

  • Data Analysis: The instrument software calculates the mass percentage of each element based on the sample weight and detector response.

High-Resolution Mass Spectrometry (HRMS)

While elemental analysis confirms the ratio of elements, HRMS provides the highly accurate mass of the molecular ion, allowing for the determination of the molecular formula.

Causality of Experimental Choice: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying compounds and impurities.[7] HRMS, particularly with techniques like Time-of-Flight (TOF), offers exceptional mass accuracy (typically < 5 ppm), which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.[8][9]

  • Theoretical Monoisotopic Mass [M+H]⁺: 230.0534 g/mol

  • Observed Mass [M+H]⁺: 230.0531 g/mol

Part 2: Purity Assessment - The Power of Chromatography

Purity determination involves separating the main compound from any process-related impurities, starting materials, by-products, or degradation products.[10] High-Performance Liquid Chromatography (HPLC) is the industry gold standard for this purpose.[11]

Primary Method: High-Performance Liquid Chromatography (HPLC)

HPLC offers high-resolution separation, precise quantification, and robust performance, making it the definitive technique for purity analysis in pharmaceutical settings.[11][12][]

Causality of Experimental Choice: A reversed-phase HPLC method is selected due to the moderate polarity of the target molecule. This method separates compounds based on their hydrophobicity. The validation of the analytical method is critical to ensure it is fit for its intended purpose, covering parameters like specificity, linearity, accuracy, and precision as mandated by regulatory bodies like the ICH.[14][15]

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: An HPLC system equipped with a UV detector (e.g., Agilent 1260 Infinity II) is used.

  • Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is chosen for its versatility.[8]

  • Mobile Phase: A gradient mixture of Acetonitrile and Water (with 0.1% formic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.[16]

  • Detection Wavelength: 254 nm, selected based on the UV absorbance profile of the phenylurea chromophore.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection & Analysis: Inject 10 µL of the sample solution. The purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.[17]

Table 2: Representative HPLC Purity Data

Peak IDRetention Time (min)Peak AreaArea %Identity
13.524,5210.08%Unknown Impurity
25.895,612,78099.73%3-Amino-1-(2-chloro-5-methoxyphenyl)urea
37.149,8550.17%Process Impurity A
Total 5,627,156 100.00%
Comparative Analysis of Chromatographic Techniques

While HPLC is the primary method, other techniques serve complementary roles. The choice of technique depends on the specific analytical need, such as high-throughput screening versus detailed impurity identification.[8][18]

Workflow: Orthogonal Purity Verification

Caption: Orthogonal chromatographic workflow for purity analysis.

Table 3: Comparison of Chromatographic Techniques for Purity Analysis

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Primary Use Rapid qualitative screening, reaction monitoringGold standard for quantitative purity and impurity profiling[11]High-throughput screening, improved resolution for complex samples[11]
Resolution LowGood to Excellent[8]Excellent[8]
Analysis Time ~15-30 min~10-60 min[12]<10 min
Sensitivity Lower (~0.5% detection limit)[18]High (~0.01-0.05% detection limit)Very High (<0.01% detection limit)
Cost LowModerateHigh
Key Advantage Simple, cost-effective[18]Robust, highly quantitative, well-established[8]Fast, high resolution, reduced solvent use[11]

Part 3: Unambiguous Structural Confirmation via Spectroscopy

Spectroscopic methods provide detailed information about the molecular structure, confirming the identity of the main peak observed in the chromatogram and ensuring no co-eluting impurities are present.[19][20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise structure of an organic molecule by mapping the carbon-hydrogen framework.[19] Both ¹H and ¹³C NMR spectra should be acquired.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. For 3-Amino-1-(2-chloro-5-methoxyphenyl)urea, one would expect to see distinct signals for the aromatic protons (with specific splitting patterns dictated by the substitution), a singlet for the methoxy (-OCH₃) group, and exchangeable signals for the amine (-NH₂) and urea (-NH-) protons.[21][22]

  • ¹³C NMR: Shows the number of different types of carbon atoms. Expected signals include those for the aromatic carbons, the methoxy carbon, and the urea carbonyl carbon (C=O).[23]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.[7]

  • Expected Key Absorptions:

    • ~3400-3200 cm⁻¹: N-H stretching vibrations from the amine and urea groups.

    • ~1650 cm⁻¹: C=O stretching (Amide I band) from the urea carbonyl group.

    • ~1550 cm⁻¹: N-H bending (Amide II band).

    • ~1250 cm⁻¹: C-O stretching from the methoxy group.

Integrated Analytical Workflow

A robust analytical characterization relies on the integration of these orthogonal techniques. No single method is sufficient to declare a compound as pure and structurally confirmed. The following workflow illustrates a comprehensive and self-validating approach.

Comprehensive_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_identity Identity & Stoichiometry cluster_purity Purity & Impurity Profile cluster_structure Structural Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Elemental Elemental Analysis (CHN) Confirms Empirical Formula Purification->Elemental HRMS High-Res Mass Spec (HRMS) Confirms Molecular Formula Purification->HRMS HPLC HPLC Analysis (>99.5% Purity) Purification->HPLC NMR NMR (1H, 13C) Confirms Connectivity Purification->NMR FTIR FTIR Confirms Functional Groups Purification->FTIR Final Certified Reference Material Elemental->Final HRMS->Final Impurity_ID LC-MS for Impurity ID (If impurities >0.1%) HPLC->Impurity_ID Characterize Impurities HPLC->Final NMR->Final FTIR->Final

Caption: Integrated workflow for the complete analytical validation.

Conclusion

The elemental analysis and purity validation of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea require a multi-faceted analytical approach. By integrating elemental analysis for stoichiometric confirmation, HPLC for quantitative purity assessment, and a suite of spectroscopic techniques (MS, NMR, IR) for structural verification, researchers can establish a comprehensive and trustworthy profile of the compound. This rigorous, evidence-based strategy is essential for ensuring data integrity and is a prerequisite for the successful advancement of drug development programs. Adherence to validated methods and clear documentation, as outlined in this guide, underpins the scientific and regulatory acceptance of the analytical data.[15][24]

References

  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Google Vertex AI.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research.
  • Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs.
  • A Comparative Guide to Analytical Techniques for Cangrelor Impurity Profiling. (n.d.). Benchchem.
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). Google Vertex AI.
  • Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC - NIH.
  • Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. (2025, November 29). Journal of Pharma and Biomedics.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Google Vertex AI.
  • A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS. (n.d.). IJCRT.org.
  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci.
  • Interpreting complex NMR spectra of substituted phenylurea derivatives. (n.d.). Benchchem.
  • guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). Google Vertex AI.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 3-Amino-1-(2-chloro-5-methoxyphenyl)urea

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Amino-1-(2-chloro-5-methoxyphenyl)urea. Our commitment is to empower you w...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Amino-1-(2-chloro-5-methoxyphenyl)urea. Our commitment is to empower you with the knowledge to handle this compound with the utmost safety and efficacy, ensuring both personal protection and the integrity of your research. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a deep-rooted culture of safety in your laboratory.

Understanding the Hazard Profile

3-Amino-1-(2-chloro-5-methoxyphenyl)urea is a molecule that combines several functional groups, each contributing to its overall hazard profile. A thorough understanding of these components is critical for anticipating risks and implementing appropriate safety measures.

  • Aromatic Amine: The presence of the amino group attached to a benzene ring classifies this compound as an aromatic amine. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity.[1][2] They can often be absorbed through the skin.[1]

  • Urea Moiety: While urea itself is of low toxicity,[3][4] its derivatives can have varied biological activities and associated hazards.

  • Chlorinated Aromatic Ring: The chloro- and methoxy- substitutions on the phenyl ring create a halogenated organic compound. Halogenated compounds require specific disposal protocols due to their potential environmental impact.[5][6]

Given the absence of specific toxicological data for this compound, a cautious approach is warranted, treating it as potentially hazardous upon inhalation, ingestion, and dermal contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 3-Amino-1-(2-chloro-5-methoxyphenyl)urea. The following table summarizes the recommended PPE, and the subsequent sections detail the rationale.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Aromatic amines can permeate some common glove materials.[7] Double-gloving provides an additional barrier against potential skin absorption. Always inspect gloves for tears or punctures before use.[8]
Eye and Face Protection Tightly fitting safety goggles and a face shieldProvides protection against splashes and airborne particles. A face shield offers an extra layer of protection for the entire face.[8]
Body Protection Chemical-resistant lab coat or coverallsProtects skin and personal clothing from contamination.[9]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesRecommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[10][11]
Donning and Doffing PPE: A Procedural Imperative

The order of donning and doffing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat/Coveralls Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat/Coveralls Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: The correct sequence for donning and doffing Personal Protective Equipment.

Operational Plan: From Receipt to Disposal

A systematic approach to handling 3-Amino-1-(2-chloro-5-methoxyphenyl)urea at every stage is essential for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon Receipt: Visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][12] The container should be tightly sealed and clearly labeled.[10]

Handling and Use
  • Engineering Controls: All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: When weighing the solid, use a balance inside the fume hood or a vented balance safety enclosure.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[13] Wash hands thoroughly after handling the compound, even if gloves were worn.[8]

Spill Management

In the event of a spill, follow these steps:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a solid spill, gently cover with an inert absorbent material to avoid raising dust. For a liquid spill, contain the leak and absorb with an inert material.[6][8]

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan: A Commitment to Environmental Responsibility

As a halogenated organic compound, 3-Amino-1-(2-chloro-5-methoxyphenyl)urea and its associated waste must be disposed of following specific protocols to prevent environmental contamination.

  • Waste Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[5][14] The disposal costs for halogenated waste are significantly higher due to the need for incineration.[5]

  • Waste Containers: Collect all waste containing this compound (including contaminated consumables like gloves and paper towels) in a dedicated, properly labeled, and sealed hazardous waste container.[14][15]

  • Disposal Procedure: Dispose of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this compound down the drain.[8]

Disposal_Plan cluster_waste_stream Waste Generation Solid Contaminated Solids (Gloves, Wipes) Waste_Container Labeled Halogenated Waste Container Solid->Waste_Container Liquid Unused Solutions Liquid->Waste_Container Surplus Surplus Solid Compound Surplus->Waste_Container Disposal Institutional Hazardous Waste Disposal Waste_Container->Disposal

Caption: Waste disposal workflow for 3-Amino-1-(2-chloro-5-methoxyphenyl)urea.

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[8][15] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Always have the Safety Data Sheet (SDS) for a related compound or this guide available for emergency responders.

By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a responsible and ethical research environment.

References

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  • Toxicological Review of Urea (CAS No. 57-13-6) (PDF). (URL: [Link])

  • 3-amino-1-(2,4-difluoro-5-methoxyphenyl)urea - PubChemLite. (URL: [Link])

  • Urea - AERU - University of Hertfordshire. (URL: [Link])

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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